Product packaging for Fertirelin(Cat. No.:CAS No. 38234-21-8)

Fertirelin

Cat. No.: B549972
CAS No.: 38234-21-8
M. Wt: 1153.3 g/mol
InChI Key: DGCPIBPDYFLAAX-YTAGXALCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fertirelin is an oligopeptide.
analog of luteinizing hormone releasing factor;  more potent than LHFSHRH;  RN given is for releasing factor from pig;  RN given refers to parent cpd
See also: this compound Acetate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H76N16O12 B549972 Fertirelin CAS No. 38234-21-8

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H76N16O12/c1-4-59-53(82)44-12-8-20-71(44)54(83)38(11-7-19-60-55(56)57)66-49(78)39(21-30(2)3)65-46(75)27-62-47(76)40(22-31-13-15-34(73)16-14-31)67-52(81)43(28-72)70-50(79)41(23-32-25-61-36-10-6-5-9-35(32)36)68-51(80)42(24-33-26-58-29-63-33)69-48(77)37-17-18-45(74)64-37/h5-6,9-10,13-16,25-26,29-30,37-44,61,72-73H,4,7-8,11-12,17-24,27-28H2,1-3H3,(H,58,63)(H,59,82)(H,62,76)(H,64,74)(H,65,75)(H,66,78)(H,67,81)(H,68,80)(H,69,77)(H,70,79)(H4,56,57,60)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPIBPDYFLAAX-YTAGXALCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H76N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66002-66-2 (acetate)
Record name Fertirelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8057728
Record name Fertirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38234-21-8
Record name Fertirelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038234218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fertirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Des-gly10-luteinizing hormone releasinghormone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Downstream Signaling Pathways Activated by Fertirelin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of the reproductive axis. As a GnRH agonist, it binds to and activates GnRH receptors (GnRHR) on pituitary gonadotrophs, initiating a complex cascade of intracellular signaling events.[1] This activation ultimately leads to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are central to regulating gonadal function. A thorough understanding of the downstream signaling pathways elicited by this compound is crucial for its therapeutic application and for the development of novel modulators of the reproductive system.

This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathways

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound primarily activates the Gαq/11 protein. This initiates a canonical signaling cascade involving Phospholipase C (PLC), which in turn leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers trigger a biphasic cellular response: a rapid increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC). Subsequently, these events converge on the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).

Phospholipase C (PLC) Activation and Inositol Phosphate Accumulation

The activation of PLC by the this compound-bound GnRHR leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium. The accumulation of inositol phosphates serves as a direct measure of PLC activity.

Quantitative Data on GnRH Agonist-Induced Inositol Phosphate Accumulation

While specific data for this compound is limited, studies on the closely related GnRH superagonist Triptorelin provide valuable insights into the expected dose-dependent activation of PLC.

AgonistCell LineParameterValue
TriptorelinSVCT-2 (stably transfected with GnRH receptor)IC50 for growth inhibition (related to IP production)~0.3 nM

Note: This data provides an indication of the potency of a similar GnRH superagonist in activating downstream signaling.

Intracellular Calcium Mobilization

The IP3-mediated release of calcium from intracellular stores constitutes the initial, rapid phase of the calcium signal. This is followed by a sustained phase of calcium influx from the extracellular environment through voltage-sensitive calcium channels. This biphasic calcium response is a hallmark of GnRH receptor activation and is critical for gonadotropin secretion.

Quantitative Data on GnRH Agonist-Induced Intracellular Calcium Response

Data from studies on GnRH agonists in pituitary gonadotrophs illustrate the typical concentration-dependent effect on intracellular calcium levels.

AgonistCell TypeParameterConcentration RangeObserved Effect
GnRHPituitary Gonadotrophs[Ca2+]i0.1 - 10 nMRegular, oscillatory Ca2+ transients
GnRHPituitary Gonadotrophs[Ca2+]i100 nMBiphasic elevation of [Ca2+]i
Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK/ERK) Activation

The increase in intracellular calcium and the production of DAG synergistically activate various isoforms of Protein Kinase C. Activated PKC, along with other signaling intermediates, leads to the phosphorylation and activation of the MAPK cascade. The ERK1/2 pathway is a key downstream effector of GnRH receptor signaling, playing a crucial role in the transcriptional regulation of gonadotropin subunit genes. The activation of ERK is characterized by its phosphorylation, which can be quantified relative to the total amount of ERK protein.

Quantitative Data on GnRH Agonist-Induced ERK Phosphorylation

Time-course studies of GnRH-induced ERK phosphorylation in gonadotrope cells reveal a rapid and transient activation profile.

AgonistCell LineTime PointFold Increase in pERK/total ERK
GnRHLβT25 minPeak activation
GnRHLβT215 min~50% of peak
GnRHLβT230 minReturn to near baseline

Signaling Pathway and Experimental Workflow Diagrams

Fertirelin_Signaling_Pathway This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_store Ca2+ (stored) Ca_cyto Cytosolic Ca2+ Ca_store->Ca_cyto Release Ca_channel Ca2+ Channel Ca_cyto->Ca_channel Opens Ca_cyto->PKC Activates Secretion LH & FSH Secretion Ca_cyto->Secretion Triggers Ca_influx Ca2+ Influx Ca_channel->Ca_influx MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates pERK pERK MAPK_cascade->pERK Transcription Gene Transcription (LH & FSH subunits) pERK->Transcription Regulates Transcription->Secretion Leads to

Caption: Downstream signaling pathways activated by this compound.

Experimental_Workflows cluster_PLC PLC Activation Assay (Inositol Phosphate Accumulation) cluster_Ca Intracellular Calcium Measurement cluster_ERK ERK Phosphorylation Assay (Western Blot) PLC_1 1. Label cells with [3H]-myo-inositol PLC_2 2. Treat with this compound and LiCl PLC_1->PLC_2 PLC_3 3. Lyse cells and isolate inositol phosphates PLC_2->PLC_3 PLC_4 4. Quantify radioactivity by scintillation counting PLC_3->PLC_4 Ca_1 1. Load cells with Fluo-4 AM Ca_2 2. Acquire baseline fluorescence Ca_1->Ca_2 Ca_3 3. Stimulate with this compound Ca_2->Ca_3 Ca_4 4. Record fluorescence changes over time Ca_3->Ca_4 ERK_1 1. Treat cells with This compound for various times ERK_2 2. Lyse cells and quantify protein ERK_1->ERK_2 ERK_3 3. SDS-PAGE and transfer to membrane ERK_2->ERK_3 ERK_4 4. Probe with anti-pERK and anti-total ERK antibodies ERK_3->ERK_4 ERK_5 5. Detect and quantify band intensities ERK_4->ERK_5

Caption: Experimental workflows for key signaling assays.

Detailed Experimental Protocols

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of PLC activation.

Materials:

  • Cell line expressing GnRH receptor (e.g., αT3-1, LβT2, or transfected HEK293 cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Stimulation buffer

  • Lithium Chloride (LiCl)

  • This compound

  • IP-One Gq HTRF Assay Kit (or similar)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture until they reach 80-90% confluency.

  • Cell Stimulation:

    • Remove the culture medium and gently wash the cells once with PBS.

    • Add stimulation buffer containing LiCl to each well to inhibit inositol monophosphatase.

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add the this compound dilutions to the appropriate wells. Include a negative control (buffer only) and a positive control (a known Gq agonist).

    • Incubate the plate for the desired time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the HTRF lysis buffer containing the IP1-d2 conjugate to all wells.

    • Add the HTRF lysis buffer containing the anti-IP1 antibody-Cryptate to all wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for emission from the donor and acceptor fluorophores.

  • Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 from a standard curve. Plot the IP1 concentration against the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Intracellular Calcium Imaging with Fluo-4 AM

This protocol describes the measurement of changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS)

  • Fluo-4 AM

  • Pluronic F-127

  • This compound

  • Fluorescence microscope with an appropriate filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a camera for time-lapse imaging.

Procedure:

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in physiological salt solution. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with the physiological salt solution.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with the physiological salt solution to remove excess dye.

    • Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the coverslip or plate on the microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes before adding the stimulus.

    • Add a solution of this compound at the desired concentration to the cells.

    • Record the fluorescence intensity over time using time-lapse imaging.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal (F) to the baseline fluorescence (F0) to obtain the change in fluorescence (F/F0).

    • Plot the change in fluorescence over time to visualize the calcium transient. The peak amplitude and the duration of the calcium response can be quantified.

Western Blot for Phosphorylated ERK (pERK)

This protocol details the detection and quantification of phosphorylated ERK1/2 relative to total ERK1/2 levels.[2][3][4][5]

Materials:

  • Cell culture reagents

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound at various concentrations or for different time points.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total ERK1/2 antibody, following the same immunoblotting and detection steps.

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against time or this compound concentration.

Conclusion

This compound activates a well-defined set of downstream signaling pathways, primarily through the Gαq/11-PLC-IP3/DAG axis, leading to increased intracellular calcium, PKC activation, and subsequent stimulation of the MAPK/ERK cascade. These pathways are integral to the physiological response to this compound, culminating in the synthesis and release of LH and FSH. The experimental protocols provided in this guide offer robust methods for the quantitative analysis of these signaling events, which is essential for both basic research and the clinical development of GnRH analogues. Further research to delineate the specific kinetics and dose-response relationships of this compound in various cell types will continue to refine our understanding of its mechanism of action.

References

In Vitro Effects of Fertirelin on Pituitary Gonadotroph Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a decapeptide that acts as a potent agonist at the GnRH receptor (GnRH-R) on pituitary gonadotrophs. By mimicking the action of endogenous GnRH, this compound stimulates the synthesis and secretion of the two primary gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones are central to the regulation of reproductive processes, including follicular development, ovulation, and steroidogenesis. This technical guide provides an in-depth overview of the in vitro effects of this compound on pituitary gonadotroph cells, detailing its mechanism of action, effects on hormone secretion and gene expression, and the experimental protocols used to elucidate these effects. While specific in vitro quantitative data for this compound is limited in publicly available literature, this guide will also reference data from other GnRH agonists to illustrate the expected biological responses.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotrophs. This activation triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein-coupled receptor pathway.[1] The binding of this compound to its receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signal is critical for the exocytosis of LH and FSH from secretory granules. DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway.[2] The MAPK/ERK pathway is known to play a crucial role in the transcriptional regulation of the gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).[3]

In addition to the primary Gq/11 pathway, there is evidence that the GnRH receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] The subsequent activation of protein kinase A (PKA) can also contribute to the regulation of gonadotropin gene expression and hormone secretion.

Fertirelin_Signaling_Pathway This compound This compound GnRHR GnRH Receptor (Gq/11-coupled) This compound->GnRHR PLC Phospholipase C (PLC) GnRHR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_store Intracellular Ca2+ Stores IP3->Ca2_store releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cytosol Increased Cytosolic Ca2+ Ca2_store->Ca2_cytosol Ca2_cytosol->PKC activates Hormone_secretion LH & FSH Secretion Ca2_cytosol->Hormone_secretion MAPK_cascade MAPK Cascade (ERK) PKC->MAPK_cascade Gene_expression Gonadotropin Gene Expression (α-GSU, LHβ, FSHβ) MAPK_cascade->Gene_expression

This compound signaling pathway in pituitary gonadotrophs.

Quantitative Data on Hormone Secretion

Luteinizing Hormone (LH) Secretion

An in vivo study in lactating dairy cows demonstrated a dose-dependent effect of this compound on plasma LH concentrations. Doses of 50 µg and 100 µg of this compound resulted in similar peak LH concentrations of over 5 ng/mL at 120 minutes post-injection.[4] Although this is an in vivo study, it suggests that this compound is a potent stimulator of LH release.

In vitro studies with other GnRH agonists, such as buserelin, have shown a clear dose-dependent increase in LH secretion from cultured pituitary cells.

Table 1: In Vivo Effect of this compound on Plasma LH Concentration in Dairy Cows

Treatment GroupPeak Plasma LH Concentration (ng/mL)Time to Peak (minutes)
50 µg this compound> 5120
100 µg this compound> 5120

Data adapted from an in vivo study in dairy cows.

Follicle-Stimulating Hormone (FSH) Secretion

The in vitro effects of this compound on FSH secretion are expected to follow a similar dose-dependent and time-dependent pattern as LH secretion, although the magnitude of the response may differ. GnRH and its agonists are known to stimulate the release of both gonadotropins.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the in vitro effects of this compound on pituitary gonadotroph cells.

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells, a common model for studying the direct effects of GnRH analogs on gonadotrophs.

Materials:

  • Anterior pituitary glands (e.g., from bovine, ovine, or murine sources)

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Trypsin (0.25%)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with antibiotics

  • Cell culture plates (e.g., 24-well or 48-well)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Aseptically collect anterior pituitary glands and place them in cold, sterile HBSS.

  • Mince the tissue into small fragments.

  • Digest the tissue fragments with trypsin and DNase I to obtain a single-cell suspension.

  • Inactivate the trypsin by adding FBS.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the cell pellet in DMEM supplemented with FBS and antibiotics.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Plate the cells at a density of 2-5 x 10^5 viable cells/well in multi-well culture plates.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for attachment and recovery before experimental treatments.

Hormone Secretion Assay (ELISA)

This protocol outlines the measurement of LH and FSH concentrations in the cell culture medium following treatment with this compound.

Materials:

  • Conditioned cell culture medium from this compound-treated and control wells

  • Commercially available ELISA kits for LH and FSH (specific to the species of the pituitary cells)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired concentrations in the cell culture medium.

  • After the initial cell culture period, replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubate the cells for the desired time points (e.g., for a time-course experiment).

  • Collect the culture medium from each well.

  • Centrifuge the collected medium to remove any cellular debris.

  • Store the supernatant at -20°C or -80°C until analysis.

  • Measure the concentrations of LH and FSH in the collected medium using specific and validated ELISA kits according to the manufacturer's instructions.

Experimental_Workflow start Start pituitary_isolation Isolate Anterior Pituitary Glands start->pituitary_isolation cell_dispersion Enzymatic Dispersion of Pituitary Tissue pituitary_isolation->cell_dispersion cell_culture Culture Primary Pituitary Cells cell_dispersion->cell_culture fertirelin_treatment Treat Cells with This compound (Dose-Response & Time-Course) cell_culture->fertirelin_treatment collect_media Collect Culture Media fertirelin_treatment->collect_media collect_cells Collect Cells fertirelin_treatment->collect_cells hormone_assay Measure LH & FSH (ELISA) collect_media->hormone_assay rna_extraction Extract RNA collect_cells->rna_extraction data_analysis Data Analysis hormone_assay->data_analysis gene_expression Analyze Gene Expression (RT-qPCR) rna_extraction->gene_expression gene_expression->data_analysis end End data_analysis->end

References

Long-Term Physiological Consequences of Continuous Fertirelin Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fertirelin, a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. While its pulsatile administration is utilized to stimulate gonadotropin release, continuous long-term exposure elicits a paradoxical response, leading to profound suppression of the reproductive endocrine system. This technical guide provides an in-depth analysis of the physiological effects of sustained this compound exposure, leveraging data from analogous GnRH agonists such as leuprolide and histrelin, which share a common mechanism of action. This document summarizes quantitative hormonal and physiological data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development in this area.

Introduction

Gonadotropin-releasing hormone (GnRH) agonists, including this compound, are synthetic peptides modeled after the native GnRH decapeptide. Their primary therapeutic application in a continuous-dosing regimen is to induce a state of medical castration by downregulating the HPG axis. This is clinically relevant in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty. Continuous exposure to this compound and other GnRH agonists leads to an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), known as the "flare effect," followed by a sustained period of pituitary desensitization and receptor downregulation.[1][2] This results in a significant reduction in the secretion of gonadal steroids.[3] Understanding the long-term physiological sequelae of this induced hypogonadal state is critical for the safe and effective use of these compounds in chronic therapies.

Mechanism of Action: Pituitary Desensitization and Receptor Downregulation

The primary mechanism of action of continuous this compound exposure is the desensitization of the GnRH receptors (GnRHR) on the pituitary gonadotropes.[4] This process involves several key steps:

  • Initial Stimulation: Upon initial exposure, this compound binds to GnRHR, activating G-protein-coupled signaling pathways, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), resulting in the synthesis and release of LH and FSH.

  • Receptor Uncoupling and Internalization: Continuous receptor occupancy leads to receptor phosphorylation and uncoupling from its G-protein. Mammalian GnRH receptors, which lack the typical C-terminal tail, undergo a slower internalization process compared to other G-protein-coupled receptors. However, sustained agonist binding eventually promotes receptor internalization.

  • Transcriptional Repression: Long-term exposure to GnRH agonists has been shown to decrease the concentration of GnRH receptor messenger RNA (mRNA), indicating that the reduction in receptor number is regulated at the transcriptional level.

This multi-faceted process of desensitization leads to a profound and sustained suppression of gonadotropin release, thereby inhibiting gonadal steroidogenesis.

Signaling Pathway of GnRH Receptor Desensitization

GnRH_Desensitization cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Continuous) GnRHR GnRH Receptor This compound->GnRHR G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates LH_FSH_release Initial LH/FSH Release (Flare Effect) PKC->LH_FSH_release Stimulates Receptor_Phos Receptor Phosphorylation PKC->Receptor_Phos Phosphorylates Internalization Receptor Internalization Receptor_Phos->Internalization Leads to GnRHR_mRNA ↓ GnRHR mRNA Transcription Internalization->GnRHR_mRNA Signals for LH_FSH_synthesis ↓ LH/FSH Subunit Synthesis GnRHR_mRNA->LH_FSH_synthesis Results in Preclinical_Workflow cluster_planning Study Planning & Design cluster_execution In-Life Phase cluster_analysis Terminal Phase & Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Dose_Selection Dose Level Selection (Control, Low, Mid, High) Animal_Model->Dose_Selection Duration Determination of Study Duration Dose_Selection->Duration Acclimatization Animal Acclimatization Duration->Acclimatization Drug_Admin Drug Administration (e.g., Subcutaneous Implant) Acclimatization->Drug_Admin Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Drug_Admin->Monitoring Sampling Interim Blood Sampling (Hormone Analysis) Monitoring->Sampling Necropsy Necropsy & Organ Weight Sampling->Necropsy Histopathology Histopathology of Reproductive Tissues Necropsy->Histopathology Sperm_Analysis Spermatology (Males) Necropsy->Sperm_Analysis Data_Analysis Statistical Analysis & Reporting Histopathology->Data_Analysis Sperm_Analysis->Data_Analysis

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of Fertirelin with Gonadotropin-Releasing Hormone (GnRH) Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a critical role in reproductive medicine, particularly in veterinary applications.[1] Its therapeutic efficacy is intrinsically linked to its interaction with the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family.[2][3] Understanding the binding affinity and kinetics of this compound with the GnRHR is paramount for optimizing its clinical use and for the development of novel GnRH analogues. This technical guide provides a comprehensive overview of the binding characteristics of this compound, details the experimental methodologies used for their determination, and elucidates the downstream signaling pathways activated upon binding.

This compound Binding Affinity and Kinetics

The interaction between this compound and the GnRH receptor is characterized by its binding affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial determinants of the drug's potency and duration of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for the binding of this compound to the GnRH receptor. It is important to note that binding parameters can vary depending on the experimental conditions, such as the cell type, membrane preparation, radioligand used, and assay temperature.

ParameterValueSpeciesReceptor SourceAssay MethodReference
Ki (Inhibition Constant) 0.45 ± 0.05 nMHumanCHO cells stably expressing the human GnRH receptor (CHOhGnRH)Radioligand Competition Binding Assay ([125I]-triptorelin)[3]
ParameterValueSpeciesReceptor SourceAssay MethodReference
kon (Association Rate Constant) 0.02 ± 0.004 nM⁻¹·min⁻¹HumanCHO cells stably expressing the human GnRH receptor (CHOhGnRH)Radioligand Competition Association Assay[3]
koff (Dissociation Rate Constant) 0.09 ± 0.01 min⁻¹HumanCHO cells stably expressing the human GnRH receptor (CHOhGnRH)Radioligand Competition Association Assay
Residence Time (1/koff) ~11.1 minHumanCHO cells stably expressing the human GnRH receptor (CHOhGnRH)Calculated from koff

Experimental Protocols

The determination of binding affinity and kinetic parameters relies on sophisticated in vitro assays. The following are detailed methodologies for key experiments cited in the study of this compound-GnRHR interactions.

Radioligand Competition Binding Assay

This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the GnRH receptor.

Materials:

  • Receptor Source: Membrane preparations from CHO cells stably expressing the human GnRH receptor (CHOhGnRH).

  • Radioligand: [125I]-triptorelin (a high-affinity GnRH agonist).

  • Competitor: this compound.

  • Assay Buffer: 25 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: CHOhGnRH cells are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation (15-20 µg protein), a fixed concentration of the radioligand ([125I]-triptorelin, ~0.1 nM), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: The plate is incubated at 25°C for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Competition Binding Assay

Radioligand_Competition_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (CHOhGnRH cell membranes) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand ([125I]-triptorelin) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Filtration (Separate bound from free) Incubation->Filtration Equilibrium Counting Radioactivity Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki SPR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Immobilization Immobilize GnRH Receptor on Sensor Chip Association Inject this compound (Association Phase) Immobilization->Association Dissociation Inject Buffer (Dissociation Phase) Association->Dissociation Real-time monitoring Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate kon, koff, Kd Sensorgram->Kinetics GnRH_Signaling This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Secretion LH & FSH Secretion Ca->Secretion Triggers MAPK MAPK Cascades (ERK, JNK, p38) PKC->MAPK Activates Gene Gonadotropin Gene Transcription MAPK->Gene Regulates Gene->Secretion Leads to

References

The Synthesis and Purification of Fertirelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fertirelin, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt. As a potent agonist of the GnRH receptor, it plays a crucial role in reproductive medicine. This technical guide provides an in-depth overview of the chemical synthesis and purification methods for this compound. It details the prevalent solid-phase peptide synthesis (SPPS) strategies, including considerations for the incorporation of its characteristic N-terminal pyroglutamic acid and C-terminal ethylamide. Furthermore, this guide outlines the standard purification and characterization techniques, primarily high-performance liquid chromatography (HPLC), to ensure the production of high-purity this compound for research and therapeutic applications.

Introduction to this compound

This compound is a synthetic decapeptide that mimics the action of the natural Gonadotropin-Releasing Hormone (GnRH)[1]. Its structure, Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt, incorporates a pyroglutamic acid (pGlu) at the N-terminus and an ethylamide group at the C-terminus, which enhance its stability and potency compared to native GnRH[1]. This compound binds to GnRH receptors in the anterior pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. This biological activity makes it a valuable tool in veterinary medicine for the treatment of ovarian follicular cysts and for synchronizing ovulation[2][3]. The synthesis of high-purity this compound is essential for its safe and effective use.

Synthesis of this compound Peptide

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most common approach for the synthesis of GnRH analogues like this compound.

Solid-Phase Peptide Synthesis (SPPS)

The general workflow for the SPPS of this compound involves the following key steps:

  • Resin Selection and Preparation : A suitable resin, typically a Rink Amide resin, is chosen to yield the C-terminal amide upon cleavage. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Attachment : The C-terminal amino acid, Fmoc-Pro-OH, is coupled to the resin.

  • Iterative Deprotection and Coupling : The synthesis proceeds with cycles of Nα-Fmoc deprotection using a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid in the sequence.

  • Incorporation of Pyroglutamic Acid : The N-terminal pyroglutamic acid can be introduced using two main strategies:

    • Direct Coupling : Fmoc-pGlu-OH is coupled as the final amino acid in the sequence.

    • In-situ Cyclization : Fmoc-Gln(Trt)-OH is coupled, and upon cleavage and deprotection, the glutamine residue cyclizes to form pyroglutamic acid.

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • C-terminal Ethylamide Formation : The C-terminal ethylamide is typically formed by using a specific resin that yields an ethylamide upon cleavage or through solution-phase modification after cleavage.

Experimental Protocol: Fmoc-SPPS of this compound

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-pGlu-OH.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection reagent: 20% piperidine in DMF.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Washing solvents: DMF, DCM, Methanol.

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (TIS: Triisopropylsilane).

  • Precipitation solvent: Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence in the C- to N-terminal direction.

  • Final Deprotection: After the final amino acid (Fmoc-pGlu-OH) is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification of this compound Peptide

The crude this compound peptide obtained after synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from side-chain protecting groups. Therefore, a robust purification step is crucial to obtain high-purity this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides like this compound. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Experimental Protocol: RP-HPLC Purification of this compound

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude this compound peptide dissolved in Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.

  • Sample Injection: Inject the dissolved crude this compound solution onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing concentration of Mobile Phase B. A typical gradient might be from 10% to 50% B over 40 minutes.

  • Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm) and collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (typically >98%) and lyophilize to obtain the final purified this compound peptide as a white powder.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis and purification of this compound based on standard SPPS and HPLC methods.

ParameterTypical ValueMethod of Determination
Synthesis Scale 0.1 - 1.0 mmolResin Loading
Crude Peptide Yield 70 - 85%Gravimetric Analysis
Crude Peptide Purity 50 - 70%Analytical RP-HPLC
Purified Peptide Yield 20 - 40% (overall)Gravimetric Analysis
Final Purity ≥98%Analytical RP-HPLC
Molecular Mass 1153.3 Da (as free base)Mass Spectrometry (ESI-MS)

Visualizations

This compound Synthesis Workflow

Fertirelin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis Resin Rink Amide Resin Coupling_Deprotection Iterative Coupling & Fmoc Deprotection Resin->Coupling_Deprotection Attach 1st AA Coupling_Deprotection->Coupling_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling_Deprotection->Cleavage Completed Peptide Chain Crude_Peptide Crude this compound Cleavage->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC Analysis Purity Analysis (Analytical HPLC, MS) HPLC->Analysis Collect Fractions Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Pure_this compound Purified this compound (>98%) Lyophilization->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound peptide.

GnRH Receptor Signaling Pathway

GnRH_Signaling_Pathway This compound This compound (GnRH Analogue) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Secretion LH & FSH Secretion Ca_release->Secretion Triggers MAPK MAPK Cascade PKC->MAPK Activates PKC->Secretion Stimulates Gene_Expression Gene Expression (LH & FSH subunits) MAPK->Gene_Expression Regulates

References

The Evolution of a Potent Gonadotrope Modulator: A Technical Guide to the Historical Development of Fertirelin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), represents a significant advancement in the field of reproductive medicine, particularly in veterinary applications. As a potent GnRH agonist, this compound has been instrumental in the management of reproductive cycles and the treatment of fertility disorders in livestock. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its discovery, synthesis, mechanism of action, and the key experimental findings that have defined its pharmacological profile.

Historical Development and Discovery

The journey to develop potent GnRH analogues like this compound began with the elucidation of the native GnRH structure, a decapeptide, in the early 1970s. This discovery opened the door for synthetic modifications aimed at increasing potency and duration of action. This compound, chemically known as (des-Gly10)(Pro9-ethylamide)-LH-RH, emerged from this wave of research. One of the earliest reports on the in vivo activity of this analogue was published in 1974, demonstrating its potent luteinizing hormone (LH) and follicle-stimulating hormone (FSH) releasing capabilities in rats.[1] It was first introduced for veterinary use in Japan in 1981 for the treatment of ovarian follicular cysts in cattle.

The primary motivation for developing synthetic GnRH analogues was to overcome the short half-life of the native hormone. The key structural modifications in this compound that confer its enhanced potency and stability are the substitution of the C-terminal glycine amide with an ethylamide group and the deletion of the tenth amino acid, glycine. These changes make the molecule more resistant to degradation by peptidases.

Physicochemical Properties and Structure

This compound is a nonapeptide with the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt. Its molecular formula is C55H76N16O12, and it has a molecular weight of approximately 1153.3 g/mol . The ethylamide substitution at the C-terminus is a critical feature that enhances its biological activity compared to the native GnRH.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GnRH receptors on the surface of pituitary gonadotroph cells. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.

Upon binding of this compound, the following signaling cascade is initiated:

  • Activation of Gαq/11: The activated GnRH receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC.

  • MAPK Cascade Activation: PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38 pathways.

  • Gene Transcription and Hormone Secretion: These signaling pathways converge to stimulate the transcription of the common α-subunit and the specific β-subunits of LH and FSH, leading to their synthesis and subsequent secretion from the gonadotrophs.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ, α-subunit) MAPK->Transcription Stimulates Secretion LH & FSH Secretion Transcription->Secretion Leads to SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid in the sequence Wash2->Repeat Deprotection_final 7. Final Fmoc Deprotection Repeat->Deprotection_final Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Deprotection_final->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Characterization (Mass Spectrometry, HPLC) Purification->Analysis InVivo_Workflow Animal_Selection 1. Animal Selection & Acclimatization (e.g., Cycling Holstein Heifers) Synchronization 2. Estrous Cycle Synchronization Animal_Selection->Synchronization Catheterization 3. Jugular Vein Catheterization Synchronization->Catheterization Baseline_Sampling 4. Baseline Blood Sampling Catheterization->Baseline_Sampling Treatment 5. This compound Administration (IM injection, various doses) Baseline_Sampling->Treatment Post_Treatment_Sampling 6. Post-Treatment Blood Sampling (Frequent intervals) Treatment->Post_Treatment_Sampling Sample_Processing 7. Serum Separation & Storage Post_Treatment_Sampling->Sample_Processing Hormone_Assay 8. LH & FSH Measurement (RIA or ELISA) Sample_Processing->Hormone_Assay Data_Analysis 9. Data Analysis (AUC, Dose-Response Curves) Hormone_Assay->Data_Analysis

References

The Biological Activity of Fertirelin in Non-Mammalian Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent stimulator of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the anterior pituitary. While its application in mammalian reproductive management is well-documented, its biological activity and utility in non-mammalian species present a compelling area of research and application, particularly in aquaculture, conservation breeding of amphibians and reptiles, and avian reproductive control. This technical guide provides an in-depth overview of the known biological effects of this compound and other GnRH agonists in fish, amphibians, reptiles, and birds, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.

Disclaimer: Research specifically investigating this compound in many non-mammalian species is limited. Therefore, this guide also incorporates data from studies on other potent GnRH agonists to provide a broader understanding of the potential applications and mechanisms of action.

Mechanism of Action of GnRH Agonists

This compound and other GnRH agonists mimic the action of endogenous GnRH.[1] They bind to GnRH receptors on pituitary gonadotrophs, triggering a cascade of intracellular signaling events that lead to the synthesis and release of LH and FSH.[2][3] These gonadotropins then act on the gonads to stimulate steroidogenesis and gamete development and release.

Signaling Pathway

The binding of a GnRH agonist to its G-protein coupled receptor (GPCR) on the gonadotrope cell membrane initiates several intracellular signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.

GnRH Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binding G_protein Gq/11 Protein GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Gonadotropin_release Gonadotropin Release (LH & FSH) Ca_release->Gonadotropin_release Gonadotropin_synthesis Gonadotropin Synthesis (LH & FSH) PKC->Gonadotropin_synthesis Gonadotropin_synthesis->Gonadotropin_release

This compound/GnRH signaling pathway in a pituitary gonadotrope.

Biological Activity in Fish

The use of GnRH agonists is a cornerstone of induced spawning in aquaculture for numerous fish species, overcoming reproductive dysfunction in captivity.[4] These compounds are often used in combination with a dopamine antagonist (e.g., domperidone) in cyprinids, as dopamine inhibits GnRH release.[5]

Quantitative Data

The following table summarizes the effects of GnRH agonists in various fish species. It is important to note the variability in dosages and responses, which are species-specific and depend on the maturity of the broodstock.

SpeciesGnRH Agonist (Trade Name)DosageDopamine AntagonistKey OutcomesReference
Common Carp (Cyprinus carpio)GnRHa10 µg/kgDomperidone (5 mg/kg)90% ovulation rate with two injections.
Siban Fish (Cyclocheilichthys apogon)sGnRHa + Domperidone (Ovaprim)0.7 ml/kgIncluded in OvaprimLatency: ~7 hrs; Fertilization: 93.3%; Hatching: 82.3%
Seurukan Fish (Osteochilus vittatus)sGnRHa + Domperidone (Ovaprim)0.5 ml/kgIncluded in OvaprimLatency: 7 hrs; Fertilization: 93.3%; Hatching: 82.3%
Atlantic Bluefin Tuna (Thunnus thynnus)GnRHa implant525 ± 166 µ g/implant/day (in vitro)Not usedSuccessful induction of final oocyte maturation, ovulation, and spermiation.
Experimental Protocols
  • Broodstock Selection: Select sexually mature and healthy broodfish. Female readiness can be assessed by the presence of large, yolky oocytes, and male readiness by the release of milt upon gentle abdominal pressure.

  • Dosage Calculation: Calculate the required hormone volume based on the body weight of the fish and the recommended dosage for the species.

  • Hormone Preparation: If using a lyophilized form of this compound, reconstitute it in a sterile saline solution (0.9% NaCl) to the desired concentration. Commercial preparations like Ovaprim are ready to use.

  • Injection: Anesthetize the fish to reduce stress and handling injury. Administer the hormone via intramuscular (IM) injection, typically in the dorsal musculature, or intraperitoneal (IP) injection near the pelvic fins. For some species, a priming dose (10-20% of the total dose) is given, followed by a resolving dose (80-90%) several hours later.

  • Spawning and Fertilization: Place the injected fish in spawning tanks. Monitor for signs of ovulation (for females) and spermiation (for males). Once ovulation occurs, eggs can be stripped and fertilized with milt from spermiating males.

Hormone-Induced Spawning Workflow A Broodstock Selection (Mature Fish) B Anesthetization A->B C Weighing and Dosage Calculation B->C D Hormone Injection (e.g., this compound) C->D E Placement in Spawning Tanks D->E F Monitoring for Ovulation/Spermiation E->F G Gamete Collection (Stripping) F->G H In Vitro Fertilization G->H I Incubation of Fertilized Eggs H->I J Hatching and Larval Rearing I->J

A generalized workflow for hormone-induced spawning in fish.

Biological Activity in Amphibians

GnRH agonists are crucial tools for the captive breeding of endangered amphibian species, where natural reproduction may be challenging to stimulate.

Quantitative Data

The following table presents data on the effects of GnRH agonists in amphibians.

SpeciesGnRH AgonistDosageKey OutcomesReference
Northern Leopard Frog (Lithobates pipiens)GnRH-A0.4 µg/gIn combination with metoclopramide (10 µg/g), induced egg production in 100% of females.
Puerto Rican Coqui Frog (Eleutherodactylus coqui)des-Gly, D-Ala LHRH ethylamide20 µ g/female Successful induction of ovulation for in vitro fertilization.
European Tree Frog (Hyla arborea)Not specifiedNot specifiedSuccessful breeding with 200-800 eggs per female and 60-90% metamorphosis rate.
Experimental Protocols
  • Animal Selection: Select gravid females with visible eggs through the ventral body wall and sexually mature males.

  • Hormone Administration: Inject the female with the calculated dose of this compound or another GnRH agonist subcutaneously into the dorsal lymph sac.

  • Ovulation and Egg Collection: Place the injected female in a container with a small amount of water. Ovulation typically occurs within 24-48 hours. Eggs are collected as they are laid.

  • Sperm Preparation: Euthanize a male frog and dissect the testes. Macerate the testes in a sperm dilution buffer (e.g., 10% Steinberg's solution) to release sperm.

  • In Vitro Fertilization: Pipette the sperm suspension over the freshly laid eggs in a petri dish. After a few minutes, flood the eggs with water or a suitable buffer to activate the sperm and initiate fertilization.

  • Incubation: Incubate the fertilized eggs at an appropriate temperature and monitor for embryonic development.

Biological Activity in Reptiles

The use of GnRH agonists in reptiles is less common and not as well-documented as in fish and amphibians. Research has primarily focused on reproductive suppression for managing captive populations rather than inducing breeding.

Quantitative Data

Data on the use of this compound in reptiles is scarce. The following table includes data for other GnRH agonists.

SpeciesGnRH AgonistDosageKey OutcomesReference
Pond Slider (Trachemys scripta)Deslorelin acetate implant4.7 mg (single or double implant)No significant effect on suppressing reproductive activity was observed.
Green Iguana (Iguana iguana)GnRH agonist implantNot specifiedTemporary suppression of the reproductive endocrine system in females.
Experimental Design Considerations for Reptiles

Due to the diversity in reproductive strategies and physiology among reptiles, species-specific approaches are crucial.

  • Species-Specific Biology: Consider the natural reproductive cycle, including seasonality and environmental cues, when designing hormonal studies.

  • Dosage and Delivery: The optimal dosage and delivery method (e.g., injection, implant) for this compound would need to be determined empirically for each species. Slow-release implants may be beneficial for species with prolonged reproductive cycles.

  • Endpoint Measurement: Key parameters to measure include changes in plasma sex steroid levels (testosterone, estradiol), follicular development (via ultrasonography), and observable reproductive behaviors.

Biological Activity in Birds

In avian species, GnRH agonists have been explored for both inducing and suppressing reproductive activity, with applications in poultry production and the management of reproductive disorders in pet birds.

Quantitative Data

Specific data for this compound in birds is limited. The table below shows results for other GnRH agonists.

SpeciesGnRH AgonistDosageKey OutcomesReference
Rabbit Does (as a mammalian model for induced ovulators)Buserelin0.8 µg (IM) or 16 µg (intravaginal)Both routes induced LH peaks and high kindling rates (82-85%).
Rabbit DoesSerum Gonadotropin (eCG)25 IUIncreased FSH, LH, and progesterone levels.
Experimental Protocols
  • Hen Selection: Select hens in their reproductive prime with regular egg-laying cycles.

  • Hormone Administration: Administer this compound via intramuscular injection. The dosage and timing relative to the expected time of ovulation need to be optimized.

  • Monitoring Ovulation: Ovulation can be confirmed by monitoring egg-laying patterns or through techniques like abdominal palpation or ultrasonography.

  • Artificial Insemination: If required, artificial insemination can be performed following hormone-induced ovulation to synchronize fertilization.

Conclusion

This compound, as a potent GnRH agonist, holds significant potential for the management of reproduction in a wide range of non-mammalian species. While its application in aquaculture is becoming more established, its utility in amphibians, reptiles, and birds is an area that warrants further investigation. The quantitative data and experimental protocols outlined in this guide, though often based on other GnRH agonists due to a lack of this compound-specific research, provide a solid foundation for researchers, scientists, and drug development professionals to design and execute studies aimed at harnessing the biological activity of this compound in these diverse vertebrate groups. Future research should focus on establishing optimal dosages, administration protocols, and elucidating the species-specific responses to this compound to fully realize its potential in conservation, aquaculture, and veterinary medicine.

References

Methodological & Application

Fertirelin Acetate Protocol for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin acetate is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and is a potent GnRH receptor agonist.[1][2] In veterinary medicine, it has been used to treat ovarian follicular cysts in cattle.[1][2] In the context of in vivo rodent studies, this compound acetate serves as a valuable tool for investigating the hypothalamic-pituitary-gonadal (HPG) axis, reproductive physiology, and related disorders. Its mechanism of action involves binding to GnRH receptors on pituitary gonadotrophs, which initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, prolonged exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release. This biphasic action allows for its use in various experimental paradigms, including superovulation induction, estrous cycle synchronization, and the study of hormonal regulation and puberty.

These application notes provide detailed protocols for the use of this compound acetate in in vivo rodent studies, supported by quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: GnRH Receptor Signaling

This compound acetate, as a GnRH agonist, mimics the action of endogenous GnRH by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on the surface of pituitary gonadotrope cells. This binding event triggers a cascade of intracellular signaling pathways, primarily through the Gαq/11 protein subunit. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events converge to stimulate the synthesis and secretion of LH and FSH.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRHR GnRH Receptor G_alpha_q Gαq/11 GnRHR->G_alpha_q Activates This compound This compound Acetate This compound->GnRHR Binds to PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis LH & FSH Synthesis & Secretion Ca_release->Gonadotropin_synthesis Stimulates PKC->Gonadotropin_synthesis Stimulates Superovulation_Workflow Day0_1700 Day 0 (17:00) Inject 5 IU PMSG/eCG (s.c.) Day0_2200 Day 0 (22:00) Inject this compound Acetate (s.c.) Day0_1700->Day0_2200 Repeat_FA Repeat FA injection 5 times at 4h intervals Day0_2200->Repeat_FA Day2_1700 Day 2 (17:00) Inject 5 IU hCG (s.c.) Repeat_FA->Day2_1700 Day3_AM Day 3 (AM) Collect Ovulated Oocytes Day2_1700->Day3_AM

References

Application Notes and Protocols for Fertirelin in Dairy Cattle Ovulation Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in the reproductive management of dairy cattle.[1] Its primary application is in the synchronization of ovulation, enabling fixed-time artificial insemination (FTAI) and improving reproductive efficiency in dairy herds.[2][3] These notes provide an in-depth overview of this compound's mechanism of action, detailed protocols for its use in ovulation synchronization, and a summary of efficacy data from various studies.

Mechanism of Action: GnRH Receptor Signaling

Upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs, this compound initiates a cascade of intracellular signaling events. This process ultimately leads to the synthesis and release of LH and FSH. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.

GnRH_Signaling_Pathway cluster_cell Pituitary Gonadotroph This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) This compound->GnRHR Binds to G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription Promotes Secretion LH & FSH Secretion Transcription->Secretion Leads to Ovsynch_Protocol_Workflow Day0 Day 0 Administer this compound (GnRH) Day7 Day 7 Administer PGF2α Day0->Day7 7 days Day9 Day 9 Administer this compound (GnRH) Day7->Day9 2 days Day10 Day 10 (16-24h post-GnRH) Fixed-Time AI Day9->Day10 16-24 hours Double_Ovsynch_Protocol_Workflow cluster_presynch Presynchronization Phase cluster_synch Breeding Synchronization Phase Day_minus_17 Day -17 Administer GnRH Day_minus_10 Day -10 Administer PGF2α Day_minus_17->Day_minus_10 7 days Day_minus_7 Day -7 Administer GnRH Day_minus_10->Day_minus_7 3 days Day0 Day 0 Administer GnRH Day_minus_7->Day0 7 days Day7 Day 7 Administer PGF2α Day0->Day7 7 days Day9 Day 9 Administer GnRH Day7->Day9 2 days Day10 Day 10 Fixed-Time AI Day9->Day10 16-24 hours

References

Fertirelin Administration for Inducing Superovulation in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superovulation, the induction of a supraphysiological number of oocytes, is a critical technique in murine-assisted reproductive technologies, including transgenesis, cryopreservation, and in vitro fertilization. The conventional method typically involves the administration of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG). Fertirelin, a synthetic agonist of gonadotropin-releasing hormone (GnRH), presents an alternative or adjunctive approach to standard superovulation protocols. As a GnRH agonist, this compound stimulates the endogenous release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which can enhance follicular development and oocyte maturation. These application notes provide detailed protocols for the use of this compound in inducing superovulation in mice, summarize quantitative data on its efficacy, and describe the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative outcomes of superovulation protocols utilizing this compound Acetate (FA) and compare them with standard gonadotropin-based methods. It is important to note that responses to superovulation can be strain-dependent.[1][2]

Table 1: Oocyte Yield Following this compound Acetate (FA) Administration in Mice

This compound Acetate (FA) Dose (µ g/mouse , 5 administrations)Mean Number of Ovulated Eggs (± SD)
0 (Control)12.9 ± 5.9
0.00114.3 ± 5.5
0.0118.9 ± 6.4
0.02522.6 ± 7.3
0.0520.1 ± 5.5
0.119.8 ± 4.9
0.518.5 ± 5.1*
1.015.4 ± 4.8

*p<0.05 compared to the control group. Data adapted from Nariai et al., 2005.

Table 2: Comparative Oocyte Yield in Common Mouse Strains Using Standard PMSG/hCG Superovulation

Mouse StrainOptimal Age/WeightPMSG Dose (IU)hCG Dose (IU)Mean Total Oocytes per Female (± SEM)
C57BL/6NHsd≤ 14.2 g55~37
B6(Cg)-Tyrc-2J/J10 - 13.7 g2.55~32
B6D2F1/Hsd6.0 - 9.9 g55~30.6
FVB/NHsd14.5 - 16.4 g55~14.4
BALB/cAnNCr≤ 14.8 g55Data not specified
Crl:CD1(ICR)≥ 23.5 g55Data not specified

Data adapted from Byers et al., 2012.[1] Note that these are results from a standard PMSG/hCG protocol and serve as a reference for expected yields with conventional methods.

Experimental Protocols

Protocol 1: Superovulation Induction using this compound Acetate (FA) and hCG

This protocol is based on the findings of Nariai et al. (2005) to determine the optimal dose of this compound Acetate for superovulation.

Materials:

  • This compound Acetate (FA)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Syringes (1 mL) with 27-30 gauge needles

  • Female mice (sexually mature, specific strain as required)

Procedure:

  • Animal Preparation: Use female mice of the desired strain and age/weight. House animals under controlled lighting conditions (e.g., 12-hour light/dark cycle).

  • Hormone Preparation:

    • Reconstitute hCG in sterile saline to a concentration of 50 IU/mL.

    • Prepare serial dilutions of this compound Acetate in sterile saline to achieve the desired final concentrations for injection (e.g., 0.001 µg to 1.0 µg per 0.1 mL).

  • Administration Schedule:

    • Day 0 (17:00): Administer 5 IU of hCG via subcutaneous (SC) injection.

    • Day 0 (22:00) onwards: Administer the designated dose of this compound Acetate via subcutaneous (SC) injection. Repeat the FA injection every 4 hours for a total of five administrations.

    • Day 2 (17:00): Administer a final dose of 5 IU of hCG via subcutaneous (SC) injection to induce ovulation.

  • Oocyte Recovery:

    • Euthanize mice by an approved method approximately 14-17 hours after the final hCG injection.

    • Dissect the oviducts and place them in a suitable collection medium.

    • Rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.

    • Count the number of oocytes under a dissecting microscope.

Protocol 2: GnRH Agonist Pre-treatment followed by Standard Superovulation

This protocol involves the administration of a GnRH agonist prior to a conventional PMSG and hCG regimen to potentially enhance oocyte yield and maturation.

Materials:

  • This compound (or other GnRH agonist)

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile 0.9% saline or PBS

  • Syringes (1 mL) with 27-30 gauge needles

  • Female mice (e.g., BALB/c, 3 months old, 25-30g)

Procedure:

  • Animal Preparation: Acclimate female mice to the housing conditions.

  • Hormone Preparation:

    • Reconstitute this compound, PMSG, and hCG in sterile saline to the desired concentrations.

  • Administration Schedule:

    • Day 0: Administer this compound (e.g., 20 mg/kg) via intramuscular (i.m.) injection.

    • Day 1: 24 hours after this compound administration, inject 5 IU of PMSG intraperitoneally (i.p.).

    • Day 3: 48 hours after the PMSG injection, administer 5 IU of hCG i.p. to trigger ovulation.

  • Oocyte Recovery:

    • Approximately 13 hours after the hCG injection, euthanize the mice and collect the oocytes from the oviducts as described in Protocol 1.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Pituitary Gonadotrophs

This compound, as a GnRH agonist, binds to GnRH receptors on the surface of pituitary gonadotroph cells. This interaction initiates a signaling cascade that leads to the synthesis and release of FSH and LH.

Fertirelin_Signaling_Pathway This compound This compound GnRHR GnRH Receptor This compound->GnRHR Gq11 Gq/11 Protein GnRHR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca FSH_LH_synthesis FSH & LH Synthesis & Release Ca->FSH_LH_synthesis MAPK MAPK Pathway PKC->MAPK MAPK->FSH_LH_synthesis

Caption: this compound signaling cascade in pituitary gonadotrophs.

Experimental Workflow for this compound-Induced Superovulation

The following diagram illustrates the key steps in a typical experimental workflow for inducing superovulation in mice using this compound.

Experimental_Workflow start Start: Select Female Mice (Appropriate Strain, Age, Weight) hormone_prep Hormone Preparation (this compound, hCG, Saline) start->hormone_prep hCG1 Day 0: Initial hCG Injection (5 IU, SC) hormone_prep->hCG1 FA_admin Day 0-1: this compound Acetate Injections (Multiple Doses, SC) hCG1->FA_admin hCG2 Day 2: Final hCG Injection (5 IU, SC) FA_admin->hCG2 ovulation Ovulation Occurs (~12-14h post-hCG) hCG2->ovulation oocyte_collection Oocyte Collection (Euthanasia, Oviduct Dissection) ovulation->oocyte_collection analysis Analysis (Oocyte Counting, Quality Assessment) oocyte_collection->analysis end End analysis->end

Caption: Workflow for this compound-based superovulation in mice.

Considerations and Potential Adverse Effects

  • Strain Variability: The response to superovulation protocols can vary significantly between different mouse strains.[1][2] It is recommended to optimize the protocol for the specific strain being used.

  • Age and Weight: The age and weight of the female mice can impact the oocyte yield and quality. Younger, pre-pubertal mice often respond more robustly to superovulation protocols.

  • Hormone Quality and Handling: The potency of hormonal preparations can affect outcomes. Proper storage and handling of this compound, PMSG, and hCG are crucial.

  • Potential for Ovarian Hyperstimulation Syndrome (OHSS): While less common in mice than in humans, high doses of gonadotropins can lead to an exaggerated ovarian response. Using a GnRH agonist like this compound to trigger ovulation may reduce the risk of OHSS compared to using high doses of hCG.

  • Embryo Development: Some studies have suggested that superovulation protocols can have adverse effects on pre- and post-implantation embryo development. This may be a consideration for studies where embryo viability is a critical endpoint.

  • Behavioral Effects: Chronic administration of GnRH agonists has been shown to have sex-dependent effects on behavior in mice. While the short-term administration for superovulation is unlikely to have long-lasting behavioral consequences, it is a factor to be aware of.

References

Application Notes and Protocols for In Vitro Studies of Fertirelin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fertirelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH) and is utilized in research to study the hypothalamic-pituitary-gonadal axis.[1] Like the endogenous GnRH, this compound acts as an agonist on the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotrope cells.[2][3] Initial binding stimulates the synthesis and secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] However, prolonged exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release. This dual action makes this compound a valuable tool for studying reproductive endocrinology and for potential therapeutic applications in hormone-dependent conditions. These protocols outline the in vitro methodologies to investigate the cellular and molecular effects of this compound.

This compound (GnRH Receptor) Signaling Pathway

This compound binding to the GnRH receptor (GnRHR) primarily activates the Gαq/11 protein subunit. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events converge on the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which in turn activate transcription factors to regulate the expression of gonadotropin subunit genes (CGA for the α-subunit, LHB for the β-subunit of LH, and FSHB for the β-subunit of FSH). The elevation in intracellular calcium is also a critical signal for the secretion of stored LH and FSH.

Fertirelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GnRHR GnRH Receptor (GnRHR) This compound->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Hormone_Secretion LH & FSH Secretion Ca_release->Hormone_Secretion Stimulates MAPK_cascade MAPK Cascade (e.g., Raf, MEK, ERK1/2) PKC->MAPK_cascade Activates Transcription Gene Transcription (LHβ, FSHβ, α-subunit) MAPK_cascade->Transcription Promotes Transcription->Hormone_Secretion Leads to Synthesis & Experimental_Workflow cluster_assays Endpoint Assays start Start: Thaw & Culture Pituitary Cells (e.g., LβT2) seed Seed Cells into Multi-well Plates start->seed starve Serum Starve Cells (Optional, 4-12h) seed->starve treat Treat with this compound (Dose-Response / Time-Course) starve->treat assay_hormone Hormone Secretion (Collect Supernatant) Assay: ELISA / RIA treat->assay_hormone Incubate (e.g., 24h) assay_gene Gene Expression (Lyse Cells, Extract RNA) Assay: RT-qPCR treat->assay_gene Incubate (e.g., 4-24h) assay_protein Protein Analysis (Lyse Cells, Extract Protein) Assay: Western Blot treat->assay_protein Incubate (e.g., 15-60 min) assay_viability Cell Viability Assay: MTS / BrdU treat->assay_viability Incubate (e.g., 48-72h) analyze Data Acquisition & Analysis assay_hormone->analyze assay_gene->analyze assay_protein->analyze assay_viability->analyze end End: Interpret Results & Draw Conclusions analyze->end

References

Preparing Fertirelin Acetate Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fertirelin acetate, a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical tool in reproductive biology and related therapeutic research.[1][2][3][4][5] Proper preparation of stock solutions is paramount to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound acetate stock solutions for research applications.

Chemical and Physical Properties

This compound acetate is a potent luteinizing hormone-releasing hormone (LHRH) agonist. As a nonapeptide, its activity is highly dependent on its structural integrity.

PropertyValue
Chemical Name acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
CAS Number 66002-66-2
Molecular Formula C₅₅H₇₄N₁₆O₁₃ (acetate form may vary, e.g., C₅₇H₈₀N₁₆O₁₄)
Molecular Weight ~1153.3 g/mol (free base), ~1213.37 g/mol (acetate)
Appearance White to off-white powder
Purity ≥98% (HPLC)

Solubility and Stability

Proper dissolution and storage are critical for maintaining the biological activity of this compound acetate.

ParameterRecommendation
Recommended Solvents Sterile, deionized water; Phosphate-Buffered Saline (PBS)
Solubility in Water It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H₂O at a concentration of not less than 100 µg/ml, which can then be further diluted.
Solubility in PBS 50 mg/mL (43.35 mM); may require sonication for clear solution.
Storage of Lyophilized Powder Store desiccated below -18°C. Stable for 3 weeks at room temperature. For long-term storage, 2-8°C is also cited.
Storage of Stock Solution Upon reconstitution, store at 4°C for 2-7 days. For future use, store below -18°C. Another source suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes.
Carrier Protein For long-term storage of dilute solutions, consider adding a carrier protein (e.g., 0.1% HSA or BSA) to prevent adsorption to storage vessel walls.

Experimental Protocols

Preparation of a 1 mg/mL this compound Acetate Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted to desired working concentrations.

Materials:

  • This compound acetate (lyophilized powder)

  • Sterile, deionized water or sterile PBS

  • Sterile, conical polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound acetate to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Reconstitution:

    • Carefully open the vial.

    • Using a calibrated micropipette, add the appropriate volume of sterile water or PBS to the vial to achieve a 1 mg/mL concentration. For example, to a vial containing 1 mg of this compound acetate, add 1 mL of solvent.

    • Gently swirl the vial to dissolve the powder. If necessary, vortex briefly at a low speed. For PBS, sonication may be required to achieve a clear solution.

  • Sterilization (for cell-based assays): If the initial solvent was not sterile or if there is a risk of contamination, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube.

  • Aliquoting: Dispense the stock solution into single-use, sterile polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage:

    • For short-term use (2-7 days), store the aliquots at 4°C.

    • For long-term storage, store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start: Obtain Lyophilized this compound Acetate equilibrate Equilibrate Vial to Room Temperature start->equilibrate reconstitute Reconstitute with Sterile Solvent (e.g., Water, PBS) equilibrate->reconstitute dissolve Gently Vortex/Sonicate to Dissolve reconstitute->dissolve sterilize Optional: Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot short_term Short-term Storage (4°C for 2-7 days) aliquot->short_term For immediate use long_term Long-term Storage (-20°C or -80°C) aliquot->long_term For future use

Caption: Workflow for preparing this compound acetate stock solutions.

Mechanism of Action and Signaling Pathway

This compound acetate acts as an agonist at the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. Binding of this compound acetate to the GnRHR initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The primary signaling pathway involves the activation of Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in increased intracellular calcium levels and activation of protein kinase C (PKC), which in turn activates downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately regulating gonadotropin gene transcription and secretion.

GnRH Receptor Signaling Pathway

G FA This compound Acetate GnRHR GnRH Receptor (GPCR) FA->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK Cascade (e.g., ERK) PKC->MAPK Activates Gene Gonadotropin Gene Transcription MAPK->Gene Secretion LH/FSH Synthesis & Secretion Gene->Secretion

Caption: GnRH receptor signaling pathway activated by this compound acetate.

References

Application Notes and Protocols for Fertirelin Dosage Calculation in Beef Cattle Reproductive Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical tool in the management of beef cattle reproduction.[1] It functions by stimulating the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate follicular development, ovulation, and the overall estrous cycle.[1] These application notes provide detailed protocols and dosage calculation guidelines for the use of this compound in reproductive studies in beef cattle, with a focus on estrous synchronization and timed artificial insemination (TAI) protocols.

Mechanism of Action: The GnRH Signaling Pathway

This compound, as a GnRH agonist, binds to GnRH receptors on the gonadotroph cells of the anterior pituitary. This binding initiates a signaling cascade that results in the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_pituitary Pituitary Cell This compound This compound (GnRH Agonist) GnRHR GnRH Receptor This compound->GnRHR Binds to PLC Phospholipase C GnRHR->PLC Pituitary Anterior Pituitary Gonadotroph Cell IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Release LH & FSH Release Ca->Release MAPK MAPK Pathway PKC->MAPK Synthesis LH & FSH Synthesis MAPK->Synthesis Synthesis->Release Ovary Ovary Release->Ovary Stimulates Follicular Follicular Development & Ovulation Ovary->Follicular

Caption: GnRH Signaling Pathway in the Pituitary.

Dosage Calculation and Considerations

The optimal dose of this compound in beef cattle is dependent on the specific reproductive protocol and the desired physiological response. Studies have primarily focused on doses ranging from 50 µg to 100 µg per animal.

Dose-Response Data

The following tables summarize the quantitative data from studies evaluating different doses of this compound and other GnRH analogs in cattle.

Table 1: Effect of this compound Acetate Dose on Luteinizing Hormone (LH) Surge in Cattle

Dose (µg)Peak LH Concentration (ng/mL)Time to Peak LH (hours)Study AnimalReference
50>52Dairy Cows[2]
100>52Dairy Cows[2]
100Not specified, but significant increase1-2 (greatest at 6h post-estrus)Beef Heifers[1]
25-200Dose-dependent increaseNot specifiedHolstein Heifers

Table 2: Reproductive Outcomes with Different this compound Acetate Doses in Cattle

Dose (µg)Conception/Pregnancy Rate (%)ProtocolStudy AnimalReference
5076.7At time of AIBeef Cows
10082.1At time of AIBeef Cows
Control71.4No treatment at AIBeef Cows
5061.1OvsynchDairy Cows
10059.5OvsynchDairy Cows
25-10041.5 (average)At time of AIDairy Cows
Control48No treatment at AIDairy Cows

Note: While some studies suggest a numerical, non-significant increase in conception rates with a 100 µg dose compared to 50 µg in beef cows, other studies in dairy cows have found no significant difference in reproductive outcomes between these two doses. The choice of dose may therefore depend on economic factors and specific herd management goals.

Experimental Protocols

Ovsynch Protocol for Timed Artificial Insemination (TAI)

The Ovsynch protocol is a widely used method for synchronizing ovulation, enabling fixed-time artificial insemination without the need for estrus detection.

Objective: To synchronize follicular development and ovulation for TAI.

Materials:

  • This compound (or other GnRH analog)

  • Prostaglandin F2α (PGF2α)

  • Syringes and needles

  • Record-keeping system

Procedure:

  • Day 0: Administer the first injection of this compound (50-100 µg, intramuscularly). This will cause either ovulation of a dominant follicle or the initiation of a new follicular wave.

  • Day 7: Administer an injection of PGF2α (label dose, intramuscularly). This will cause the regression of the corpus luteum.

  • Day 9 (48-56 hours after PGF2α): Administer the second injection of this compound (50-100 µg, intramuscularly). This will induce a synchronized ovulation.

  • Day 10 (16-20 hours after the second GnRH injection): Perform timed artificial insemination.

Ovsynch_Protocol Day0 Day 0 Inject this compound (GnRH) Day7 Day 7 Inject PGF2α Day0->Day7 7 days Day9 Day 9 (48-56h later) Inject this compound (GnRH) Day7->Day9 48-56 hours Day10 Day 10 (16-20h later) Timed AI Day9->Day10 16-20 hours

Caption: Ovsynch Protocol Workflow.

Variations of the Ovsynch Protocol

Several modifications to the Ovsynch protocol have been developed to improve efficacy, particularly in beef cows.

  • CO-Synch: This protocol is similar to Ovsynch, but the second GnRH injection is administered at the same time as TAI.

  • Presynch-Ovsynch: This involves one or two PGF2α injections administered 12-14 days prior to the start of the Ovsynch protocol to improve the proportion of animals that respond to the first GnRH injection.

  • Protocols including Progestins: The use of a controlled internal drug release (CIDR) device, which contains progesterone, can be incorporated into synchronization protocols to improve synchrony, especially in anestrous cows.

Conclusion

This compound is a valuable tool for managing reproduction in beef cattle. The choice of dosage, typically between 50 µg and 100 µg, should be based on the specific goals of the reproductive study, economic considerations, and existing herd performance data. The Ovsynch protocol and its variations provide effective methods for synchronizing ovulation and facilitating the use of timed artificial insemination, thereby improving reproductive efficiency in beef cattle operations. Careful adherence to protocols and accurate record-keeping are essential for successful outcomes.

References

Applications of Fertirelin in aquaculture and fish breeding research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Fertirelin in Aquaculture and Fish Breeding

Introduction

This compound, a synthetic analogue of gonadotropin-releasing hormone (GnRH), serves as a potent tool in aquaculture for managing and enhancing the reproductive processes of various fish species. Like other GnRH analogues (GnRHa), it is structurally similar to the native GnRH decapeptide but has been modified to increase its potency and duration of action.[1] In captive breeding programs, many fish species fail to undergo final oocyte maturation (FOM), ovulation, and spawning due to the absence of specific environmental cues that trigger the necessary hormonal cascade.[2][3] This reproductive dysfunction is primarily caused by the failure of the pituitary gland to release a sufficient surge of Luteinizing Hormone (LH).[1][4] this compound and other GnRHa overcome this bottleneck by directly stimulating the pituitary to release gonadotropins, thereby inducing ovulation and spawning in a controlled and synchronized manner.

Mechanism of Action: The Hypothalamus-Pituitary-Gonad (HPG) Axis

The reproductive functions in fish are regulated by the Hypothalamus-Pituitary-Gonad (HPG) axis. The hypothalamus produces GnRH, which travels to the pituitary gland and binds to GnRH receptors (GnRHr) on gonadotroph cells. This binding stimulates the synthesis and release of two key gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

  • FSH is primarily involved in the early stages of gonadal development, such as vitellogenesis (yolk accumulation in oocytes) in females and spermatogenesis in males.

  • LH is crucial for the final stages of reproduction, including final oocyte maturation, ovulation, and spermiation.

This compound, as a GnRH agonist, mimics the action of endogenous GnRH. Its modifications make it more resistant to enzymatic degradation and give it a higher binding affinity for pituitary GnRH receptors. This results in a more potent and prolonged release of LH, leading to the successful induction of spawning. In some species, particularly cyprinids, dopamine acts as a GnRH inhibitor. In such cases, a dopamine antagonist like domperidone or metoclopramide is often co-administered with the GnRHa to block this inhibition and enhance the stimulatory effect on LH release.

This compound Signaling Pathway cluster_0 Brain cluster_1 Pituitary Gland cluster_2 Gonads Hypothalamus Hypothalamus Pituitary Pituitary Gonadotroph GnRH Receptor Dopamine D2 Receptor Hypothalamus->Pituitary:f1 GnRH (+) Dopamine Dopaminergic Neurons Dopamine->Pituitary:f2 Dopamine (-) [Inhibitory Pathway] LH_Cell LH Cell FSH_Cell FSH Cell Gonads Ovary / Testis LH_Cell->Gonads LH FSH_Cell->Gonads FSH Gonads->Hypothalamus Steroid Feedback (-/+) Gametes Ovulation & Spawning Gonads->Gametes Steroidogenesis This compound This compound (GnRHa) Injection This compound->Pituitary:f1 (+) Stimulation

This compound's mechanism via the HPG axis.
Applications in Aquaculture

The primary application of this compound and other GnRH analogues is to manage reproduction for sustainable aquaculture production.

  • Induction of Spawning: It is used to induce final maturation, ovulation, and spawning in species that do not reproduce spontaneously in captivity.

  • Synchronization of Spawning: By inducing spawning at a specific time, hatcheries can synchronize the gamete production of broodstock, facilitating large-scale artificial fertilization and ensuring a consistent supply of fry.

  • Advancing or Delaying Spawning Season: Hormonal treatments can be used to shift the natural spawning period to meet market demands or optimize hatchery operations.

  • Improving Gamete Quality: Coordinated hormonal stimulation can lead to higher quality spawn compared to natural or uncontrolled spawning events.

Quantitative Data Summary

The efficacy of GnRH analogues can vary significantly depending on the species, dosage, water temperature, and the maturity stage of the broodstock. The following table summarizes results from various studies using different GnRH-based induction agents.

Fish SpeciesInduction AgentDosage (Female)Latency Period (hours)Ovulation Rate (%)Fertilization Rate (%)Hatching Rate (%)Reference
Stinging Catfish (Heteropneustes fossilis)Wova-FH0.4 mL/kg887.2589.3388.85
Stinging Catfish (Heteropneustes fossilis)Ovaprim0.4 mL/kg8.382.0886.7585.97
Stinging Catfish (Heteropneustes fossilis)Easy-spawn0.4 mL/kg927.5027.1026.15
African Catfish (Clarias gariepinus)Lecirelin + Metoclopramide15 µg/kg + 10 mg/kg10-13100Not ReportedNot Reported
African Catfish (Clarias gariepinus)Carp Pituitary4 mg/kg10-1387.5Not ReportedNot Reported
Sea Bass (Dicentrarchus labrax)LHRHa10-20 µg/kg72 (at 12-13°C)Not Reported>80 (implied)~80
Siban Fish (Cyclocheilichthys apogon)Ovaprim0.7 mL/kg~9Not Reported~92~88
Siban Fish (Cyclocheilichthys apogon)Ovaprim0.5 mL/kg~11Not Reported~85~83

Experimental Protocols

The following sections provide a generalized methodology for the induction of spawning in fish using this compound or a similar GnRH analogue. Dosages and timings must be optimized for each specific species.

Protocol 1: Broodstock Selection and Preparation
  • Selection: Select sexually mature and healthy broodstock during the natural breeding season. Females should have a soft, rounded, and distended abdomen, indicating hydrated oocytes. Males should release milt upon gentle abdominal pressure.

  • Oocyte Staging (Optional but Recommended): For females, a sample of oocytes can be collected using a catheter. The developmental stage is assessed under a microscope. Females with oocytes in the late vitellogenic stage (egg diameters >650 µm for species like sea bass) are most responsive to hormonal treatment.

  • Acclimation: Transfer the selected broodstock to spawning tanks at least 24-48 hours before hormone administration. Maintain optimal water quality parameters (temperature, oxygen, pH) for the species.

Protocol 2: Hormone Preparation and Administration
  • Anesthesia: Anesthetize the fish to reduce stress and handling injury. Common anesthetics include MS-222 (tricaine methanesulfonate), 2-phenoxyethanol, or clove oil.

  • Dosage Calculation: Calculate the required hormone volume based on the individual body weight of the fish and the recommended dosage for the species.

    • Example: For a 2 kg female fish requiring a dose of 0.5 mL/kg, the total volume to inject is 2 kg * 0.5 mL/kg = 1.0 mL.

  • Injection Strategy:

    • Single Dose: Some protocols use a single resolving dose.

    • Priming and Resolving Dose: A common strategy involves a "priming" dose (typically 10-20% of the total) followed by a "resolving" dose (the remaining 80-90%) 6 to 24 hours later. This approach can often lead to better spawning success.

  • Injection Technique:

    • Use a sterile syringe with an appropriate needle size (e.g., 18-21 gauge for fish 0.5-4.5 kg).

    • The injection is typically administered via the intraperitoneal (IP) route, in the abdominal cavity posterior to the pelvic fin, or the intramuscular (IM) route, in the dorsal musculature.

    • After injection, gently return the fish to the spawning tank.

Induced Spawning Workflow A 1. Broodstock Selection (Mature & Healthy Fish) B 2. Acclimation in Spawning Tanks A->B C 3. Anesthesia & Weighing B->C D 4. Hormone Injection (e.g., this compound) C->D E 5. Latency Period (Species & Temp. Dependent) D->E F 6. Check for Ovulation / Spermiation E->F G 7. Gamete Collection (Stripping) F->G H 8. Artificial Fertilization (Dry Method) G->H I 9. Incubation of Fertilized Eggs H->I J 10. Hatching & Larval Rearing I->J

General workflow for induced spawning.
Protocol 3: Spawning and Artificial Fertilization

  • Monitoring: After the expected latency period (which is species and temperature-dependent), check females for ovulation by applying gentle pressure to the abdomen. Freely flowing eggs indicate successful ovulation.

  • Gamete Collection (Stripping):

    • Carefully anesthetize the ovulated female.

    • Hold the fish at an angle and apply gentle, steady pressure to the abdomen from front to back to strip the eggs into a clean, dry bowl.

    • Collect milt from males using the same stripping technique and add it to the eggs.

  • Fertilization (Dry Method):

    • Gently mix the eggs and sperm for 30-60 seconds using a soft object like a feather to ensure thorough contact.

    • Add clean water (freshwater or seawater depending on the species) to the mixture. This activates the sperm and initiates fertilization.

    • Continue gentle mixing for another 1-2 minutes.

  • Incubation:

    • Gently rinse the fertilized eggs to remove excess milt and debris.

    • Transfer the eggs to an incubation system (e.g., jars, trays, or tanks) with adequate aeration and flow-through water.

    • Maintain optimal water temperature and remove any unfertilized (opaque) or dead eggs to prevent fungal growth.

    • Monitor the eggs until hatching. The incubation period can range from less than a day to several days, depending on the species and temperature.

References

Application Notes and Protocols for Studying Hormone-Responsive Cancer Cell Lines with Fertirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fertirelin, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), offers a valuable tool for investigating the biology of hormone-responsive cancers, including breast and prostate cancer. While its primary clinical use involves the modulation of the hypothalamic-pituitary-gonadal axis, this compound and other GnRH agonists exert direct anti-proliferative effects on certain cancer cells.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study these effects in vitro.

The mechanism of action of GnRH agonists in cancer cells is distinct from their role in the pituitary. In pituitary gonadotrophs, GnRH receptor activation stimulates the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that result in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5] In contrast, in many hormone-responsive cancer cells, the GnRH receptor is coupled to a Gαi-mediated intracellular signaling pathway. Activation of this pathway in tumor cells can lead to the stimulation of a phosphotyrosine phosphatase (PTP), which in turn can counteract the mitogenic signaling of growth factor receptors, resulting in reduced cell proliferation.

These application notes will guide researchers in designing and executing experiments to characterize the effects of this compound on hormone-responsive cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data on the effects of GnRH agonists on hormone-responsive cancer cell lines. While specific data for this compound is limited in publicly available literature, the data presented for other GnRH agonists like Triptorelin and Goserelin, which share a similar mechanism of action in cancer cells, provide a valuable reference.

Table 1: Effect of GnRH Agonist (Triptorelin) on Cell Viability of LNCaP Prostate Cancer Cells

Triptorelin Concentration (M)Incubation Time% Inhibition of Cell Proliferation
10-772 hours-42% (Proliferative effect)
10-472 hours25% - 65%

Table 2: Effect of GnRH Agonist (Goserelin) on Cell Viability of MCF-7 Breast Cancer Cells

Goserelin Concentration (µg/ml)Incubation TimeIC50 (µg/ml)
0 - 25072 hours120.1

Table 3: Representative Effect of a GnRH Agonist on LH and FSH Secretion from Pituitary Cells in vitro

GnRH Agonist Concentration (nM)Incubation TimeLH Release (ng/mL)FSH Release (ng/mL)
0 (Control)4 hours~20~5
14 hours~100~15
104 hours~250~25
1004 hours~300~30

Note: This table presents hypothetical but representative data based on the known stimulatory effect of GnRH agonists on pituitary gonadotrophs.

Table 4: Representative Gene Expression Changes in Hormone-Responsive Cancer Cells Following GnRH Agonist Treatment

Cell LineGnRH AgonistTreatmentGeneFold Change
LNCaPLeuprolide Acetate10-8 M, 48hPSA↓ (~0.5-fold)
LNCaPLeuprolide Acetate10-8 M, 48hc-fos
MCF-7Buserelin10-9 M, 48hProgesterone Receptor
MCF-7Buserelin10-9 M, 48hc-myc

Note: This table provides representative data on the expected direction of change for key genes. Actual fold changes can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability and proliferation of hormone-responsive cancer cells such as MCF-7 (breast cancer) and LNCaP (prostate cancer).

Materials:

  • Hormone-responsive cancer cell line (e.g., MCF-7, LNCaP)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound acetate

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Perform serial dilutions to obtain the desired concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Protocol 2: Hormone Secretion Assay using ELISA

This protocol describes the measurement of LH and FSH secretion from pituitary cell cultures (as a control for this compound's known activity) or other relevant hormones from cancer cell lines.

Materials:

  • Pituitary cell line (e.g., LβT2) or hormone-secreting cancer cell line

  • Appropriate culture medium

  • This compound acetate

  • Commercially available ELISA kit for the hormone of interest (e.g., LH, FSH, PSA)

  • 96-well ELISA plates (often included in the kit)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (often included in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 24-well or 48-well plates at an appropriate density.

    • Allow cells to attach and grow for 24-48 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.

    • Incubate for the desired time period (e.g., 4, 8, 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Store the supernatant at -80°C until analysis.

  • ELISA Procedure:

    • Follow the instructions provided with the specific ELISA kit. This typically involves:

      • Coating the plate with a capture antibody (if not pre-coated).

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Generate a standard curve using the absorbance values of the standards.

    • Determine the concentration of the hormone in your samples by interpolating from the standard curve.

Protocol 3: Gene Expression Analysis using Real-Time Quantitative PCR (qPCR)

This protocol outlines the steps to analyze changes in the expression of target genes in cancer cells treated with this compound.

Materials:

  • Hormone-responsive cancer cell line

  • This compound acetate

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., c-fos, c-myc, PSA) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for a specific time period (e.g., 24 or 48 hours). Include an untreated control.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer).

  • cDNA Synthesis:

    • Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the untreated control using the 2-ΔΔCt method.

Mandatory Visualizations

G cluster_pituitary This compound Signaling in Pituitary Gonadotrophs Fertirelin_p This compound GnRHR_p GnRH Receptor Fertirelin_p->GnRHR_p Gq_p Gαq/11 GnRHR_p->Gq_p Activates PLC_p Phospholipase C (PLC) Gq_p->PLC_p Activates IP3_p IP3 PLC_p->IP3_p DAG_p DAG PLC_p->DAG_p Ca_p ↑ Ca²⁺ IP3_p->Ca_p PKC_p Protein Kinase C (PKC) DAG_p->PKC_p Activates Gonadotropin_p LH & FSH Synthesis and Secretion Ca_p->Gonadotropin_p Stimulates MAPK_p MAPK Cascade PKC_p->MAPK_p Activates MAPK_p->Gonadotropin_p Stimulates G cluster_cancer This compound Signaling in Hormone-Responsive Cancer Cells Fertirelin_c This compound GnRHR_c GnRH Receptor Fertirelin_c->GnRHR_c Gi_c Gαi GnRHR_c->Gi_c Activates PTP_c Phosphotyrosine Phosphatase (PTP) Gi_c->PTP_c Activates GFR_c Growth Factor Receptor (e.g., EGFR) PTP_c->GFR_c Dephosphorylates (Inhibits) GrowthSignal_c Mitogenic Signaling (e.g., MAPK pathway) GFR_c->GrowthSignal_c Activates Proliferation_c ↓ Cell Proliferation GrowthSignal_c->Proliferation_c Leads to G cluster_assays Perform Assays start Start seed Seed Cells (e.g., MCF-7, LNCaP) start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-96 hours) treat->incubate viability Cell Viability (MTT Assay) incubate->viability hormone Hormone Secretion (ELISA) incubate->hormone gene Gene Expression (qPCR) incubate->gene analyze Data Analysis viability->analyze hormone->analyze gene->analyze end End analyze->end

References

Application Notes: Fertirelin in Fixed-Time Artificial Insemination (FTAI) Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fertirelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a critical component in modern reproductive management programs for cattle.[1] As a potent GnRH agonist, this compound is utilized in fixed-time artificial insemination (FTAI) protocols to precisely control the follicular wave and synchronize ovulation, thereby eliminating the need for traditional estrus (heat) detection.[2][3] This allows for the insemination of large groups of animals at a predetermined time, leading to improved reproductive efficiency, shortened calving intervals, and more uniform calf crops.[1][4] These notes provide detailed protocols and technical data for researchers, scientists, and drug development professionals on the application of this compound in bovine FTAI systems.

Mechanism of Action

This compound functions by binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland. This binding initially triggers a surge in the synthesis and release of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

  • Initial GnRH (this compound) Administration: The first injection, typically at the start of a protocol, causes an LH surge that induces ovulation of a dominant follicle or luteinization of follicular tissue, initiating a new follicular wave across the herd. This effectively synchronizes the estrous cycles of the treated animals.

  • Sustained Action & Downregulation: While the initial surge is key for synchronization, prolonged, continuous stimulation by a GnRH agonist paradoxically leads to the downregulation and desensitization of GnRH receptors. This subsequent suppression of gonadotropin secretion is a principle exploited in other therapeutic areas. However, in FTAI protocols, this compound is administered in precisely timed pulses to achieve synchronization rather than suppression.

  • Final GnRH (this compound) Administration: A second this compound injection is given approximately 48 hours after the administration of prostaglandin F2α (PGF2α). The PGF2α causes luteolysis (regression of the corpus luteum), reducing progesterone levels and allowing the new dominant follicle to mature. The final this compound injection then induces a precisely timed LH surge, leading to ovulation of this mature follicle approximately 24-32 hours later and allowing for successful fixed-time insemination.

Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Cell This compound This compound (GnRH Agonist) GnRHR GnRH Receptor This compound->GnRHR Binds G_protein Gq/11 Protein GnRHR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Gonadotropin_Release LH & FSH Synthesis & Release Ca_release->Gonadotropin_Release PKC->Gonadotropin_Release Ovary Ovary Gonadotropin_Release->Ovary Stimulates Folliculogenesis & Ovulation

Caption: GnRH agonist (this compound) signaling pathway in a pituitary gonadotroph cell.

Common Fixed-Time AI Protocols Utilizing this compound

The Ovsynch protocol is the foundational GnRH-based system for FTAI. Several variations have been developed to improve efficacy in different types of cattle (e.g., dairy vs. beef, cows vs. heifers).

1. Ovsynch-56 / CO-Synch-66 Protocol

This is a widely used protocol, particularly in dairy and beef cows. The name variation often relates to the timing of AI. In Ovsynch-56, AI is performed 56 hours after PGF2α (or 16h after the second GnRH). In CO-Synch protocols, the second GnRH injection is given concurrently with AI.

FTAI_Workflow Day0 Day 0 GnRH1 This compound Injection (1st Dose) Day0->GnRH1 Day7 Day 7 GnRH1->Day7 Starts new follicular wave PGF PGF2α Injection Day7->PGF Day9 Day 9 (~56h post-PGF) PGF->Day9 Induces luteolysis GnRH2 This compound Injection (2nd Dose) Day9->GnRH2 Day10 Day 10 (~16h post-GnRH2) GnRH2->Day10 Induces synchronized ovulation AI Fixed-Time AI Day10->AI

Caption: A typical 7-day Ovsynch FTAI protocol workflow.

2. 5-Day CO-Synch + CIDR Protocol

This protocol is often recommended for beef cows as it has been shown to yield high pregnancy rates. The inclusion of a Controlled Internal Drug Release (CIDR) insert, which contains progesterone, helps induce cyclicity in non-cycling (anestrous) cows.

Logical_Relationship cluster_Hormones Hormonal Interventions cluster_Ovary Ovarian & Endocrine Response GnRH1 This compound (Day 0) LH_Surge1 Initial LH Surge GnRH1->LH_Surge1 PGF PGF2α (Day 7) CL_Regression Corpus Luteum (CL) Regression PGF->CL_Regression GnRH2 This compound (Day 9) LH_Surge2 Final Synchronized LH Surge GnRH2->LH_Surge2 Ovulation_Luteinization Ovulation or Luteinization of Dominant Follicle LH_Surge1->Ovulation_Luteinization New_Wave New Follicular Wave Starts Ovulation_Luteinization->New_Wave Follicle_Growth Dominant Follicle Matures New_Wave->Follicle_Growth Progesterone_Drop Progesterone Levels Fall CL_Regression->Progesterone_Drop Progesterone_Drop->Follicle_Growth Follicle_Growth->GnRH2 Follicle is ready Final_Ovulation Predictable Ovulation (24-32h later) LH_Surge2->Final_Ovulation

Caption: Hormonal and physiological relationships in an Ovsynch protocol.

Experimental Protocols

The following provides a generalized methodology for a study comparing different doses of this compound within an Ovsynch protocol, based on common research practices.

1. Objective: To compare the efficacy (e.g., conception rate) of a 50 µg versus a 100 µg dose of this compound in a standard Ovsynch FTAI protocol in lactating dairy cows.

2. Animal Selection:

  • Select healthy, lactating, multiparous Holstein-Friesian cows.

  • Animals should be a minimum of 40-60 days postpartum.

  • Ensure cows have a Body Condition Score (BCS) of at least 2.5 (1-5 scale) or 5 (1-9 scale).

  • Exclude animals with clinical signs of uterine infection or other reproductive abnormalities identified via veterinary examination.

3. Treatment Groups & Protocol:

  • Randomly assign cows to one of two treatment groups:

    • Group 1 (50 µg): Receives 50 µg of this compound for both GnRH injections.

    • Group 2 (100 µg): Receives 100 µg of this compound for both GnRH injections.

  • Day 0: Administer the first dose of this compound (50 µg or 100 µg) via intramuscular (IM) injection.

  • Day 7: Administer a luteolytic dose of PGF2α (e.g., 500 µg cloprostenol) via IM injection.

  • Day 9: Administer the second dose of this compound (50 µg or 100 µg) via IM injection.

  • Day 10 (16-19 hours post-GnRH2): Perform artificial insemination on all cows using semen from a single, proven sire.

4. Data Collection & Analysis:

  • Blood Sampling (Optional): To confirm hormonal response, collect blood samples immediately before and at timed intervals (e.g., 0, 60, 120, 180 minutes) after the first this compound injection to measure plasma LH concentrations via radioimmunoassay (RIA).

  • Ultrasonography (Optional): Perform transrectal ultrasonography on Days 0, 7, 9, and 11 to monitor follicular dynamics and confirm ovulation.

  • Pregnancy Diagnosis: Perform pregnancy diagnosis via transrectal ultrasonography between 35 and 60 days post-AI.

  • Statistical Analysis: Analyze conception rates (number of pregnant cows / number of inseminated cows) between the two groups using a Chi-square test. Analyze hormone concentration data using ANOVA for repeated measures. A p-value < 0.05 is typically considered significant.

Data Summary: Efficacy of this compound in FTAI Protocols

The following table summarizes quantitative data from studies evaluating this compound in various FTAI protocols.

ProtocolAnimal TypeThis compound Doses (GnRH1 / GnRH2)Key OutcomeConception/Pregnancy Rate (%)Reference
OvsynchPostpartum Anoestrus Dairy Cows50 µg / 50 µgConception Rate61.1%
OvsynchPostpartum Anoestrus Dairy Cows100 µg / 100 µgConception Rate59.5%
Ovsynch/TAIDairy Cows100 µg (Dose specified)Conception Rate59.1%
Double-Ovsynch + 1 AIMultiparous Holstein CowsNot specifiedPregnancy Rate64.8%
Double-Ovsynch + 2 AIMultiparous Holstein CowsNot specifiedPregnancy Rate61.1%
Standard Ovsynch + 1 AIMultiparous Holstein CowsNot specifiedPregnancy Rate42.6%
CO-Synch + CIDR (7-day)Beef Cows100 µg (Gonadorelin)Pregnancy Rate~58%
5-day CO-Synch + CIDRBeef Cows100 µg (Gonadorelin)Pregnancy Rate~62%

Note: Studies have demonstrated that a reduced dose of 50 µg this compound can be used in Ovsynch protocols for dairy cows without negatively impacting the efficiency of ovulation synchronization or conception rates when compared to a 100 µg dose. This allows for a reduction in drug costs. Plasma LH concentrations have been shown to reach similar peaks (~5 ng/ml) 120 minutes after IM administration for both 50 µg and 100 µg doses.

References

Application Note: Establishing a Stable GnRHR-Expressing Cell Line for High-Throughput Screening of Fertirelin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fertirelin is a synthetic superagonist analog of gonadotropin-releasing hormone (GnRH) used in veterinary medicine to manage reproductive cycles.[1][2][3][4] It functions by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) predominantly expressed on pituitary gonadotroph cells.[1] This activation triggers downstream signaling cascades that lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The study of this compound's interaction with the GnRHR and the subsequent cellular responses is crucial for understanding its mechanism of action and for the development of novel therapeutic agents.

Establishing a stable cell line that constitutively expresses the human GnRHR (hGnRHR) provides a robust and reproducible in vitro model system. Such a system is invaluable for detailed pharmacological characterization, high-throughput screening (HTS) of compound libraries, and structure-activity relationship (SAR) studies of novel GnRH analogs. This note describes a comprehensive protocol for the generation and validation of a stable hGnRHR-expressing cell line suitable for these applications.

Principle of the Method

The process involves introducing a mammalian expression vector encoding the hGnRHR and a selectable marker (e.g., neomycin resistance) into a host cell line that lacks endogenous GnRHR expression. Following transfection, cells are cultured in a medium containing a selection agent (e.g., G418), which eliminates non-transfected cells. Surviving cell colonies, which have stably integrated the plasmid into their genome, are then isolated, expanded, and rigorously validated for receptor expression and functional response to this compound.

Signaling Pathway and Experimental Workflow

This compound binding to the GnRHR primarily activates the Gαq/11 signaling pathway. This leads to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This calcium mobilization is a key event that can be harnessed for functional assays.

Fertirelin_Signaling_Pathway cluster_membrane Plasma Membrane GnRHR GnRHR Gq11 Gαq/11 GnRHR->Gq11 Activates PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->GnRHR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling (e.g., NFAT activation) Ca2->Downstream PKC->Downstream

Caption: this compound-induced GnRHR Gαq signaling pathway.

The overall experimental process follows a logical progression from vector preparation to the final characterization of the stable cell line.

Experimental_Workflow start Start vec 1. Vector Construction (hGnRHR + NeoR) start->vec transfect 2. Transfection into Host Cells (e.g., HEK293) vec->transfect select 3. G418 Selection (2-3 weeks) transfect->select expand 4. Isolate & Expand Resistant Colonies select->expand validate 5. Validate Expression (qPCR & Western Blot) expand->validate func 6. FunctionalAssay (Calcium Flux / Reporter) validate->func bank 7. Cryopreserve Validated Clones func->bank end End bank->end Reporter_Assay_Logic This compound This compound GnRHR Stable hGnRHR This compound->GnRHR Cascade Gαq Signaling Cascade (Ca²⁺) GnRHR->Cascade NFAT NFAT Activation & Nuclear Translocation Cascade->NFAT Promoter NFAT Response Element (Promoter) NFAT->Promoter Gene Luciferase Gene Promoter->Gene Drives Transcription Signal Bioluminescent Signal Gene->Signal Produces Light

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fertirelin Dosage for Maximizing Luteinizing Hormone Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Fertirelin, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, to achieve maximal luteinizing hormone (LH) release in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteinizing hormone (LH) release?

This compound is a synthetic analogue of the natural gonadotropin-releasing hormone (GnRH).[1][2][3] It functions by binding to and activating GnRH receptors on the surface of pituitary gonadotrope cells.[1] This binding initially triggers a significant release (a "flare") of both LH and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[4]

Q2: What is the primary application of this compound in research?

In research, this compound is frequently used to induce ovulation and for synchronization of estrous cycles in various animal models. Its ability to stimulate a predictable LH surge makes it a valuable tool in reproductive biology studies.

Q3: How is this compound typically prepared and administered for experimental use?

This compound is usually supplied as a lyophilized powder. For reconstitution, it is recommended to use sterile, deionized water to a concentration of not less than 100 µg/mL. Further dilutions can then be made using appropriate aqueous solutions. Administration is commonly performed via subcutaneous or intramuscular injection.

Q4: What are the expected downstream effects of maximal LH release induced by this compound?

The surge in LH initiated by this compound leads to the final maturation of ovarian follicles and triggers ovulation. In male subjects, the increased LH stimulates Leydig cells in the testes to produce testosterone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments aimed at optimizing this compound dosage for maximal LH release.

Problem Possible Cause(s) Recommended Solution(s)
No or weak LH surge observed after this compound administration. Incorrect Dosage: The administered dose of this compound may be too low to elicit a significant response.Refer to the dose-response data tables below for guidance on effective dosage ranges in different species. A dose-response pilot study is highly recommended for new experimental models.
Improper this compound Preparation or Storage: The compound may have degraded due to incorrect reconstitution or storage.Lyophilized this compound should be stored at -18°C. Once reconstituted, it should be stored at 4°C for 2-7 days or below -18°C for long-term storage. Avoid repeated freeze-thaw cycles.
Timing of Administration: The physiological state of the animal (e.g., stage of the estrous cycle) can significantly influence the pituitary's responsiveness to GnRH agonists.Ensure that the administration of this compound is timed appropriately for the specific experimental goals. For ovulation induction, administration during the follicular phase is critical.
Issues with LH Assay: The lack of a detectable LH surge may be due to problems with the LH measurement assay (e.g., ELISA, RIA).Please refer to the "Troubleshooting LH Measurement" section below for detailed guidance on resolving assay-related issues.
High variability in LH release between experimental subjects. Inconsistent Administration Technique: Variations in injection depth or volume can lead to differences in absorption and bioavailability.Ensure that all personnel are trained on a standardized administration protocol. Use consistent injection sites and techniques for all animals.
Biological Variation: Individual differences in pituitary sensitivity to GnRH agonists can contribute to variability.Increase the sample size (n) per experimental group to account for biological variability and improve statistical power.
Animal Health and Stress: Stress can impact the endocrine system and alter hormonal responses.Ensure that animals are properly acclimatized and handled to minimize stress. Monitor the health status of all animals throughout the experiment.
Unexpected suppression of LH release with repeated this compound administration. GnRH Receptor Downregulation: Prolonged or continuous exposure to high concentrations of GnRH agonists can lead to desensitization and downregulation of GnRH receptors on pituitary cells, resulting in a paradoxical suppression of LH release.For sustained stimulation, a pulsatile administration regimen that mimics the natural secretion of GnRH may be necessary. If long-term suppression is the goal, continuous administration of a high dose is appropriate.

Data Presentation

Table 1: Dose-Response of this compound Acetate on Superovulation in Mice
This compound Acetate Dose (µ g/mouse )Number of Ovulated Eggs (Mean ± SD)
0 (Control)12.9 ± 5.9
0.01Significantly higher than control
0.02522.6 ± 7.3
0.05Significantly higher than control
0.1Significantly higher than control
0.5Significantly higher than control
1.0Not significantly different from control
Data adapted from a study on the induction of superovulation in mice. Doses were administered subcutaneously five times at 4-hour intervals.
Table 2: Effect of this compound Acetate Dosage on Plasma LH Concentration in Dairy Cows
This compound Acetate Dose (µ g/cow )Peak Plasma LH Concentration (ng/mL)Time to Peak LH (minutes)
50> 5120
100> 5120
Data from a study on synchronization of ovulation in lactating dairy cows. This compound was administered intramuscularly. No significant difference in LH levels was observed between the two doses.

Experimental Protocols

Detailed Methodology for Induction of Superovulation in Mice with this compound Acetate

This protocol is adapted from a study by Nariai et al. (2005).

  • Animal Model: Use nulliparous female ddY strain mice, 8-9 weeks old, weighing 25-28 g.

  • Initial Synchronization: Administer a subcutaneous injection of 5.0 IU of human chorionic gonadotropin (hCG) to each mouse at 17:00 on Day 0 to synchronize the estrous cycle.

  • This compound Administration:

    • Prepare different concentrations of this compound Acetate in a suitable vehicle (e.g., sterile saline).

    • Beginning at 22:00 on Day 0, administer the assigned dose of this compound subcutaneously.

    • Repeat the administration every 4 hours for a total of five injections.

  • Induction of Ovulation: At 17:00 on Day 2, administer a second subcutaneous injection of 5 IU of hCG to induce ovulation.

  • Oocyte Recovery and Quantification: Euthanize the mice at an appropriate time after the second hCG injection (typically 24-28 hours) and collect the oviducts. Flush the oviducts to recover the ovulated eggs and count them under a microscope.

Mandatory Visualizations

This compound Signaling Pathway for LH Release

Fertirelin_Signaling_Pathway This compound This compound GnRHR GnRH Receptor (Gq/11-coupled) This compound->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates LH_vesicles LH-containing Vesicles Ca2->LH_vesicles Triggers fusion with cell membrane MAPK MAPK Cascade PKC->MAPK Activates LH_synthesis LH Synthesis MAPK->LH_synthesis Promotes LH_synthesis->LH_vesicles Packaged into LH_release LH Release LH_vesicles->LH_release

Caption: this compound-induced LH release signaling cascade.

Experimental Workflow for Optimizing this compound Dosage

Experimental_Workflow start Start: Define Experimental Model and Objectives pilot_study Conduct Pilot Dose-Response Study (e.g., 3-5 dose levels) start->pilot_study dose_selection Select Optimal Dose Range Based on Pilot Data pilot_study->dose_selection main_experiment Perform Main Experiment with Selected Doses and Control Group dose_selection->main_experiment fertirelin_admin Administer this compound at Predetermined Time Points main_experiment->fertirelin_admin sample_collection Collect Blood Samples at Multiple Time Points (e.g., 0, 30, 60, 120, 240 min post-injection) fertirelin_admin->sample_collection lh_measurement Measure LH Concentration (ELISA or RIA) sample_collection->lh_measurement data_analysis Analyze Data: - Peak LH concentration - Time to peak - Area under the curve (AUC) lh_measurement->data_analysis conclusion Determine Optimal this compound Dosage for Maximal LH Release data_analysis->conclusion

Caption: Workflow for this compound dose optimization.

Troubleshooting LH Measurement (ELISA)

Problem Possible Cause(s) Recommended Solution(s)
No Signal or Weak Signal Reagents added in the wrong order or one was omitted.Carefully follow the ELISA kit protocol. Create a checklist to ensure all steps are completed in the correct sequence.
Insufficient incubation time or incorrect temperature.Ensure that incubation times and temperatures adhere to the protocol's specifications.
Inactive antibody or conjugate.Verify the expiration dates of all reagents. Store antibodies and conjugates at the recommended temperatures.
Improperly prepared wash buffer or substrate.Prepare fresh buffers for each assay. Ensure the substrate is protected from light and used within its stability window.
High Background Insufficient washing.Increase the number of wash steps or the soaking time for each wash. Ensure complete aspiration of wash buffer from the wells.
Antibody concentration is too high.Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific binding.Ensure that the blocking step is performed correctly with the recommended blocking buffer for the specified duration.
Contaminated reagents.Use fresh, sterile reagents.
Poor Standard Curve Inaccurate pipetting or dilution of standards.Calibrate pipettes regularly. Use fresh, calibrated pipettes for preparing the standard curve. Ensure thorough mixing of standards at each dilution step.
Improper storage of standards.Store standards as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Plate reader settings are incorrect.Verify that the correct wavelength and filters are being used for the substrate in the ELISA kit.

References

How to prevent GnRH receptor desensitization with Fertirelin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with GnRH receptors, with a specific focus on managing receptor desensitization when using the GnRH agonist, Fertirelin.

Frequently Asked Questions (FAQs)

Q1: How can I prevent GnRH receptor desensitization when using this compound?

A1: The key to preventing GnRH receptor desensitization with an agonist like this compound is to mimic the natural, pulsatile secretion of GnRH by the hypothalamus.[1] Continuous, sustained exposure to this compound will lead to receptor desensitization and downregulation.[1][2] Therefore, a pulsatile administration of this compound is crucial for maintaining receptor sensitivity in your experiments.

Q2: What is the mechanism of GnRH receptor desensitization?

A2: GnRH receptor desensitization upon prolonged agonist exposure is a multi-faceted process that includes:

  • Receptor Downregulation: A decrease in the number of GnRH receptors on the cell surface.[3]

  • Receptor Uncoupling: Disruption of the interaction between the GnRH receptor and its associated G-proteins (primarily Gαq/11), which prevents downstream signaling.

  • Downstream Signaling Attenuation: Desensitization of components downstream of the receptor, such as the inactivation of voltage-sensitive calcium channels.[3]

Q3: What is this compound and how does it work?

A3: this compound is a synthetic analogue of the naturally occurring Gonadotropin-Releasing Hormone (GnRH). As a GnRH agonist, it binds to and activates GnRH receptors. This activation stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. However, continuous administration leads to desensitization of the GnRH receptor, ultimately suppressing gonadotropin release.

Q4: Can I use a GnRH antagonist to prevent desensitization?

A4: Yes, a GnRH antagonist can be used to prevent agonist-induced desensitization. Antagonists work by competitively binding to the GnRH receptor without activating it. This blocks agonists like this compound from binding and initiating the signaling cascade that leads to desensitization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of Signal (e.g., no calcium response or IP1 accumulation) after initial stimulation with this compound. GnRH receptor desensitization due to continuous agonist exposure.1. Switch to a pulsatile administration protocol with washout periods between stimulations. 2. Reduce the concentration of this compound used for stimulation. 3. Decrease the duration of agonist exposure.
Cell health issues.1. Ensure cells are healthy and not over-confluent. 2. Use fresh media and reagents. 3. Check for signs of cytotoxicity from the compound or vehicle.
High background signal in baseline readings. Autocrine or paracrine signaling in the cell culture.1. Increase the frequency of media changes to remove secreted factors. 2. Consider using a serum-free medium for the duration of the experiment.
Contamination of reagents or cell culture.1. Use fresh, sterile reagents. 2. Check cell cultures for any signs of contamination.
Inconsistent or variable results between experiments. Inconsistent timing of agonist application and washout.1. Use an automated perfusion system for precise control of pulsatile delivery. 2. If performing manual exchanges, ensure timing is consistent across all experiments.
Variation in cell passage number.1. Use cells within a consistent and low passage number range for all experiments.
Reagent variability.1. Aliquot and store reagents to minimize freeze-thaw cycles. 2. Prepare fresh dilutions of this compound for each experiment.

Quantitative Data

The following table summarizes the binding affinities of this compound and other common GnRH agonists for the human GnRH receptor.

Compound Binding Affinity (Ki) in nM EC50 (nM)
This compound2.5 ± 0.9Not explicitly found
BuserelinNot explicitly foundNot explicitly found
Leuprolide0.64~1
Triptorelin~0.1 - 0.5~0.1 - 1
Goserelin~1 - 5Not explicitly found
Nafarelin0.06Not explicitly found
Native GnRH13~1 - 10

Note: EC50 values can vary significantly depending on the cell type and the specific signaling pathway being measured.

Experimental Protocols

Protocol 1: Assessing GnRH Receptor Desensitization using Calcium Imaging

This protocol allows for the real-time monitoring of intracellular calcium levels, a key downstream event in GnRH receptor signaling, to assess desensitization.

Materials:

  • Cells expressing GnRH receptors (e.g., αT3-1, HEK293-GnRHR)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Fluorescence microscope with a perfusion system

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes suitable for microscopy 24-48 hours before the experiment.

    • On the day of the experiment, wash the cells once with HBS.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium dye in HBS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and perfuse with HBS.

    • Record baseline fluorescence for 2-5 minutes to ensure a stable signal.

  • Initial Stimulation (Pulsatile):

    • Perfuse the cells with a solution of this compound in HBS at the desired concentration (e.g., 100 nM) for a short duration (e.g., 2-5 minutes).

    • Record the resulting calcium response.

  • Washout:

    • Perfuse with HBS for a defined period (e.g., 15-60 minutes) to allow the system to return to baseline.

  • Desensitization Induction (Continuous Stimulation):

    • Perfuse the cells continuously with the same concentration of this compound for an extended period (e.g., 30-60 minutes).

  • Second Stimulation:

    • After the continuous stimulation period, briefly washout with HBS and then apply a second, short pulse of this compound.

    • Record the calcium response.

  • Data Analysis:

    • Quantify the amplitude of the calcium peaks from the initial and second stimulations.

    • A significant reduction in the amplitude of the second peak indicates receptor desensitization.

Protocol 2: Measuring GnRH Receptor Desensitization via IP1 Accumulation Assay

This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, to quantify receptor desensitization.

Materials:

  • Cells expressing GnRH receptors

  • This compound

  • IP1-One HTRF® Assay Kit (or similar)

  • Cell culture medium

  • Stimulation buffer (provided in the kit)

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well or 384-well white plate and culture overnight.

  • Pre-treatment (Desensitization):

    • Remove the culture medium and replace it with a pre-incubation buffer.

    • Add this compound at a high concentration (e.g., 1 µM) to the "desensitized" wells and incubate for a prolonged period (e.g., 1-4 hours) at 37°C.

    • Add only the buffer to the "control" wells.

  • Washout:

    • Carefully aspirate the pre-treatment solution and wash the cells gently with the stimulation buffer to remove the agonist.

  • Stimulation:

    • Add a range of this compound concentrations (e.g., 0.1 nM to 10 µM) to both the control and desensitized wells.

    • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1-cryptate conjugate from the assay kit to all wells.

    • Incubate for 1 hour at room temperature.

  • Measurement:

    • Read the plate on an HTRF®-compatible reader.

  • Data Analysis:

    • Generate dose-response curves for both the control and desensitized conditions.

    • A rightward shift in the EC50 and a decrease in the Emax for the desensitized curve compared to the control curve indicates receptor desensitization.

Visualizations

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase Cβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_ER->PKC Activates ERK ERK PKC->ERK Activates Gene_Transcription Gene Transcription (LHβ, FSHβ) ERK->Gene_Transcription Regulates This compound This compound (Agonist) This compound->GnRHR Binds

Caption: GnRH Receptor Signaling Pathway.

Desensitization_Workflow cluster_pulsatile Pulsatile Stimulation (Maintains Sensitivity) cluster_continuous Continuous Stimulation (Induces Desensitization) Pulsatile_Stim Short Agonist Pulse (e.g., 5 min this compound) Pulsatile_Response Measure Response (e.g., Calcium Peak) Pulsatile_Stim->Pulsatile_Response Washout Washout (e.g., 15-60 min) Pulsatile_Response->Washout Repeat_Pulse Repeat Short Pulse Washout->Repeat_Pulse Maintained_Response Response Maintained Repeat_Pulse->Maintained_Response Initial_Pulse Short Agonist Pulse (e.g., 5 min this compound) Initial_Response Measure Initial Response Initial_Pulse->Initial_Response Continuous_Stim Continuous Agonist Exposure (e.g., 30-60 min) Initial_Response->Continuous_Stim Post_Stim_Pulse Apply Second Short Pulse Continuous_Stim->Post_Stim_Pulse Reduced_Response Response Reduced (Desensitization) Post_Stim_Pulse->Reduced_Response

Caption: Experimental Workflow for Assessing Desensitization.

Agonist_Exposure_Desensitization cluster_exposure Exposure Type cluster_outcome Receptor State Agonist GnRH Agonist (e.g., this compound) Pulsatile Pulsatile Agonist->Pulsatile Continuous Continuous Agonist->Continuous Sensitive Receptor Sensitivity Maintained Pulsatile->Sensitive Desensitized Receptor Desensitization (Downregulation & Uncoupling) Continuous->Desensitized

Caption: Agonist Exposure and Receptor Desensitization.

References

Technical Support Center: Fertirelin Acetate in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fertirelin Acetate in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound Acetate in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound Acetate and how does it work?

This compound Acetate is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a potent LHRH (Luteinizing Hormone-Releasing Hormone) agonist.[1] By binding to GnRH receptors on pituitary gonadotroph cells, it stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] Continuous administration leads to the downregulation of LH and FSH levels, which subsequently suppresses ovarian and testicular steroid biosynthesis.[1]

Q2: What are the recommended storage conditions for this compound Acetate?

Proper storage is critical to maintain the stability of this compound Acetate. Lyophilized powder is stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term stability.[2] Once reconstituted, the solution should be stored at 4°C for 2-7 days or below -18°C for future use.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes. For long-term storage of the solution, adding a carrier protein like 0.1% HSA or BSA is advisable.

Q3: How should I reconstitute this compound Acetate?

It is recommended to reconstitute lyophilized this compound Acetate in sterile, high-purity water (18MΩ-cm) to a concentration not less than 100 µg/ml. This stock solution can then be further diluted into your cell culture medium or other aqueous buffers. For dissolving the peptide, sonication can be used if precipitation occurs.

Q4: What are the main factors that can cause this compound Acetate degradation in cell culture media?

Several factors can contribute to the degradation of peptides like this compound Acetate in cell culture media:

  • Enzymatic Degradation: Proteases and peptidases present in serum-supplemented media or secreted by cells can cleave the peptide bonds of this compound Acetate.

  • pH Instability: Extreme pH values in the culture medium can lead to the hydrolysis of peptide bonds.

  • Oxidation: Certain amino acid residues in the peptide sequence can be susceptible to oxidation, especially in the presence of reactive oxygen species that may be generated by cells.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Adsorption: Peptides can adsorb to the surfaces of plasticware, reducing the effective concentration in the medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no cellular response to this compound Acetate. Degradation of the peptide: The peptide may have degraded due to improper storage, handling, or instability in the culture medium.- Ensure proper storage of lyophilized powder and reconstituted solutions as per the guidelines.- Prepare fresh working solutions for each experiment.- Minimize the time the peptide is kept at room temperature.- Consider using a serum-free or reduced-serum medium to minimize enzymatic degradation.- Perform a stability study to determine the degradation rate in your specific cell culture conditions (see Experimental Protocols).
Incorrect concentration: The final concentration of this compound Acetate in the culture may be too low or too high.- Verify the calculations for your dilutions.- Perform a dose-response experiment to determine the optimal concentration for your cell type.
Cell health issues: The cells may not be healthy or responsive.- Check cell viability using methods like Trypan Blue exclusion.- Ensure the cells are within a suitable passage number range.- Confirm the expression of GnRH receptors on your target cells.
Precipitation of this compound Acetate in the culture medium. Low solubility: The concentration of the peptide may exceed its solubility limit in the medium.- Ensure the final concentration is within the recommended range.- If using a high concentration, consider using a solubilizing agent, but first, test its compatibility with your cells.
Interaction with media components: The peptide may be interacting with components in the serum or the medium itself.- Try a different type of serum or switch to a serum-free medium.- Test the solubility of this compound Acetate in the basal medium before adding supplements.
Variability between experiments. Inconsistent peptide handling: Differences in reconstitution, storage, or addition to the culture can lead to variability.- Standardize your protocol for handling this compound Acetate.- Use aliquots to avoid multiple freeze-thaw cycles.
Variations in cell culture conditions: Changes in cell density, passage number, or media batches can affect the results.- Maintain consistent cell culture practices.- Record all relevant parameters for each experiment.

Experimental Protocols

Protocol 1: Assessment of this compound Acetate Stability in Cell Culture Media

This protocol outlines a method to determine the degradation rate of this compound Acetate in a specific cell culture medium over time.

Materials:

  • This compound Acetate

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN), Trifluoroacetic Acid (TFA), and HPLC-grade water

Methodology:

  • Preparation of this compound Acetate Stock Solution: Reconstitute lyophilized this compound Acetate in sterile water to a concentration of 1 mg/mL.

  • Preparation of Media Samples:

    • Prepare two sets of sterile conical tubes. One set will contain the cell culture medium supplemented with serum (e.g., 10% FBS), and the other will contain the serum-free medium.

    • Spike the medium in each tube with the this compound Acetate stock solution to a final concentration of 10 µg/mL.

  • Incubation: Place the tubes in a cell culture incubator at 37°C with 5% CO2.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot (e.g., 200 µL) from each tube.

    • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Sample Analysis by HPLC:

    • Thaw the samples and centrifuge to remove any precipitates.

    • Analyze the supernatant using a reverse-phase HPLC (RP-HPLC) system.

    • A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area corresponding to intact this compound Acetate at each time point.

    • Calculate the percentage of remaining this compound Acetate relative to the 0-hour time point.

    • Plot the percentage of intact peptide against time to determine the degradation profile.

Data Presentation:

Time (hours)% Remaining (Serum-Free Medium)% Remaining (Serum-Supplemented Medium)
0100100
2
4
8
12
24
48
72

This table should be populated with your experimental data.

Protocol 2: Dose-Response Assay for this compound Acetate Activity

This protocol is designed to determine the effective concentration range of this compound Acetate for a specific cellular response (e.g., LH secretion, downstream signaling activation).

Materials:

  • Target cells expressing GnRH receptors

  • Appropriate cell culture plates (e.g., 24-well or 96-well)

  • This compound Acetate

  • Cell culture medium

  • Assay kit for the desired endpoint (e.g., LH ELISA kit, Western blot reagents for signaling proteins)

Methodology:

  • Cell Seeding: Seed the target cells in the culture plates at an appropriate density and allow them to adhere and grow overnight.

  • Preparation of this compound Acetate Dilutions: Prepare a series of dilutions of this compound Acetate in the cell culture medium. A typical concentration range to test could be from 1 pM to 1 µM.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of this compound Acetate to the respective wells. Include a vehicle control (medium without the peptide).

  • Incubation: Incubate the cells for a predetermined period, which should be optimized based on the specific cellular response being measured.

  • Endpoint Analysis:

    • If measuring hormone secretion, collect the cell culture supernatant for analysis (e.g., by ELISA).

    • If assessing intracellular signaling, lyse the cells and collect the lysates for analysis (e.g., by Western blot for phosphorylated proteins).

  • Data Analysis:

    • Quantify the cellular response at each concentration of this compound Acetate.

    • Plot the response against the logarithm of the this compound Acetate concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Signaling Pathways and Workflows

This compound Acetate, as a GnRH analogue, activates the GnRH receptor, a G-protein coupled receptor (GPCR). This activation triggers multiple downstream signaling cascades.

Fertirelin_Signaling_Pathway This compound This compound Acetate GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to Gq11 Gαq/11 GnRHR->Gq11 Activates Ca_influx Ca²⁺ Influx GnRHR->Ca_influx Stimulates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Hormone_Release Gonadotropin Release Ca_influx->Hormone_Release Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Transcription Gene Transcription (LH, FSH) MAPK->Gene_Transcription Regulates Gene_Transcription->Hormone_Release Leads to

Caption: this compound Acetate signaling pathway.

The binding of this compound Acetate to the GnRH receptor primarily activates the Gαq/11 G-protein. This leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the synthesis and secretion of gonadotropins like LH and FSH.

Stability_Assessment_Workflow Start Start: Prepare this compound Stock Solution Spike Spike into Cell Culture Media Start->Spike Incubate Incubate at 37°C, 5% CO₂ Spike->Incubate Sample Collect Samples at Time Points (0-72h) Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze by RP-HPLC Store->Analyze Quantify Quantify Peak Area Analyze->Quantify Plot Plot % Remaining vs. Time Quantify->Plot End End: Determine Degradation Profile Plot->End

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Enhancing Fertirelin Efficacy in Low-Responding Animal Subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the efficacy of Fertirelin in animal subjects exhibiting a low response to treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH)[1][2]. It functions by binding to GnRH receptors on the pituitary gland, which initially stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1]. These gonadotropins are essential for follicular development, ovulation, and spermatogenesis.

Q2: What constitutes a "low-responding" animal subject in the context of this compound treatment?

A2: A low-responding animal subject demonstrates a suboptimal response to a standard dose of this compound. This can be characterized by:

  • Failure to ovulate or a reduced ovulation rate.

  • Poor follicular development.

  • Insufficient LH and FSH surge post-administration.

  • Low conception rates in timed artificial insemination protocols.

The definition of a poor response can vary between species and experimental goals.

Q3: What are the potential causes of a low response to this compound?

A3: Several factors can contribute to a low response, including:

  • Individual Variation: Genetic factors, such as polymorphisms in the FSH receptor gene, can influence an animal's sensitivity to gonadotropins[3].

  • Nutritional Status: Poor body condition and inadequate nutrition can negatively impact the reproductive axis, diminishing the response to hormonal treatments[4].

  • Age: Older animals may have a diminished ovarian reserve and be less responsive to stimulation.

  • Stress: Environmental stressors can interfere with normal reproductive hormone signaling.

  • Improper Administration or Dosing: Incorrect dosage, timing, or route of administration can lead to reduced efficacy.

Troubleshooting Guide

Problem 1: Suboptimal Ovulation or Follicular Development

Possible Cause Troubleshooting Step Expected Outcome
Inadequate this compound Dosage Optimize the dose of this compound. A dose-response study may be necessary for your specific animal model and strain. For example, in mice, a dose of 0.025 µg of this compound acetate was found to be optimal for superovulation.Increased number of ovulated oocytes and improved follicular development.
Insufficient Gonadotropin Support Consider co-administration of this compound with recombinant FSH (rFSH). This can be particularly effective in protocols aiming for superovulation.Enhanced follicular recruitment and maturation.
Poor Ovarian Reserve Evaluate the ovarian reserve of the animal model using markers like Anti-Müllerian Hormone (AMH) and antral follicle count (AFC). For older or known low-responding models, consider alternative strategies or accept a potentially lower response rate.More accurate prediction of response and informed decisions on experimental design.

Problem 2: Inconsistent or Absent LH/FSH Surge

Possible Cause Troubleshooting Step Expected Outcome
Poor Body Condition Score (BCS) Ensure animals are at an optimal BCS prior to and during the experimental period. In cattle, a BCS of <3.0 has been associated with a poorer response to GnRH treatment.Improved hormonal response and fertility outcomes.
Nutritional Deficiencies Supplement the diet with key nutrients that support reproduction, such as protein, vitamins (A, D, E), and minerals (selenium, copper, zinc).Enhanced overall reproductive health and responsiveness to hormonal stimulation.
Timing of Administration Review the timing of this compound administration in relation to the animal's estrous cycle. The response to GnRH agonists can vary depending on the phase of the cycle.Optimized LH and FSH release for the desired outcome (e.g., ovulation, follicular wave synchronization).

Data Summary

Table 1: Example Dose-Response of this compound Acetate in Mice for Superovulation

This compound Acetate Dose (µg)Mean Number of Ovulated Eggs (± SD)
0 (Control)12.9 ± 5.9
0.01Significantly higher than control
0.025 22.6 ± 7.3 (Optimal)
0.5Significantly higher than control
1.0Not significantly different from control

Data adapted from Nariai et al., 2005.

Table 2: Effect of Body Condition Score (BCS) on Pregnancy Rates in Cows Treated with a Progesterone-Based Synchronization Protocol

Body Condition Score (BCS) GroupPregnancy Rate (%)
2.95 ± 0.6258.33
2.03 ± 0.3738.46
1.57 ± 0.3813.33

Data adapted from a study on estrus-ovulation synchronization in cows and heifers. Note: This study used a progesterone-based protocol with PMSG and hCG, but illustrates the strong influence of BCS on fertility outcomes.

Experimental Protocols

Protocol 1: Superovulation in Low-Responding Mouse Strains

This protocol is adapted from a study on optimizing superovulation in mice and can be a starting point for low-responding strains.

Materials:

  • This compound Acetate

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • Sterile saline or PBS for injection

Procedure:

  • Priming with PMSG: Administer an intraperitoneal (IP) injection of 2.5-5 IU of PMSG to female mice (3-5 weeks of age). The optimal dose may vary by strain.

  • This compound Administration: 48 hours after the PMSG injection, begin a series of five subcutaneous (SC) injections of this compound acetate (e.g., 0.025 µg per injection) at 4-hour intervals.

  • Ovulation Induction with hCG: 24 hours after the last this compound injection, administer an IP injection of 2.5-5 IU of hCG to induce ovulation.

  • Mating and Embryo Collection: Immediately after the hCG injection, pair females with fertile males. Check for copulatory plugs the following morning. Oocytes/embryos can be collected at the desired time point (e.g., 1-cell or 2-cell stage).

Protocol 2: Assessing the Impact of Dietary Protein on this compound Response in Ewes

This protocol provides a framework to investigate the influence of nutrition on this compound efficacy.

Materials:

  • Ewes with a history of low response or suboptimal body condition.

  • Formulated diets with varying protein levels (e.g., low, medium, high).

  • This compound.

  • Equipment for blood collection and hormone analysis (LH assay).

Procedure:

  • Acclimatization and Diet Allocation: Acclimatize ewes to individual pens and randomly assign them to different dietary protein groups for a period of at least 4-6 weeks prior to the experiment.

  • Estrous Cycle Synchronization: Synchronize the estrous cycles of all ewes using a standard protocol (e.g., progestagen sponges and PMSG).

  • This compound Challenge: At a synchronized point in the estrous cycle (e.g., 48 hours post-sponge removal), administer a standard dose of this compound.

  • Blood Sampling: Collect blood samples at frequent intervals (e.g., every 15-30 minutes for 4-6 hours) post-Fertirelin administration to characterize the LH surge.

  • Data Analysis: Analyze LH concentrations to determine the peak, duration, and total amount of LH released (area under the curve). Compare these parameters between the different dietary protein groups.

Visualizations

Fertirelin_Signaling_Pathway This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) This compound->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Promotes Synthesis LH & FSH Synthesis & Secretion Transcription->Synthesis

Caption: this compound Signaling Pathway in Pituitary Gonadotrophs.

Experimental_Workflow A Select Low-Responding Animal Subjects B Group 1: Standard this compound Protocol (Control) A->B C Group 2: Optimized this compound Dose A->C D Group 3: This compound + Adjuvant (e.g., rFSH) A->D E Group 4: Nutritional Intervention + Standard this compound Protocol A->E F Administer Treatments B->F C->F D->F E->F G Evaluate Ovarian Response: - Ovulation Rate - Follicle Count - Hormone Levels (LH, FSH) F->G H Analyze and Compare Data G->H I Determine Most Efficacious Protocol H->I

Caption: Experimental Workflow for Improving this compound Efficacy.

References

Technical Support Center: Fertirelin In Vitro Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for determining the in vitro dose-response curve of Fertirelin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR).[1] Upon binding to the GnRH receptor (GnRHR) on target cells (e.g., pituitary gonadotrophs or GnRHR-expressing cell lines), this compound activates downstream signaling pathways, primarily through Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of intracellular signals, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in vivo. In an in vitro setting, the response can be measured by quantifying downstream second messengers like Ca2+ or inositol phosphates.

Q2: Which cell lines are suitable for in vitro this compound dose-response assays?

Suitable cell lines are those that endogenously express the GnRH receptor or have been stably transfected to express it. Commonly used cell lines include:

  • αT3-1 and LβT2 cells: These are mouse pituitary gonadotrope cell lines that endogenously express the GnRHR and are considered physiologically relevant models.[2]

  • HEK293 or CHO cells stably expressing the human GnRH receptor (hGnRHR): These cell lines are often used for high-throughput screening and provide a robust and reproducible system for studying receptor-specific effects.[1][3]

The choice of cell line will depend on the specific research question and the desired balance between physiological relevance and assay robustness.

Q3: What are the key parameters to measure in a this compound dose-response curve?

The key parameters to determine from a dose-response curve are the EC50 (half-maximal effective concentration) and the maximum response (Emax). The EC50 represents the concentration of this compound required to elicit 50% of the maximal response and is a measure of its potency. Emax represents the maximum biological effect induced by this compound in the assay.

Experimental Protocols

Protocol 1: In Vitro this compound Dose-Response Assay Using a Calcium Flux Assay

This protocol describes a method to determine the dose-response of this compound by measuring intracellular calcium mobilization in GnRHR-expressing cells.

Materials:

  • GnRHR-expressing cells (e.g., CHO-hGnRHR)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound acetate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Culture and Seeding:

    • Culture GnRHR-expressing cells in appropriate medium supplemented with FBS.

    • One day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve. Include a vehicle control (assay buffer without this compound).

  • Loading Cells with Calcium Dye:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, including Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye.

    • Add fresh assay buffer to each well.

  • Measurement of Calcium Flux:

    • Place the microplate in a fluorescent plate reader equipped with an injection system.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject the different concentrations of this compound into the wells and immediately begin kinetic fluorescence readings for a period of 1-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Signal Response 1. Low GnRH receptor expression in the cell line. 2. Inactive this compound. 3. Problems with the calcium dye loading. 4. Incorrect assay buffer composition.1. Verify GnRHR expression using qPCR or a binding assay. Use a cell line with known high expression. 2. Use a fresh, properly stored stock of this compound. Confirm its activity with a positive control. 3. Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used for better dye uptake. 4. Ensure the assay buffer is free of interfering substances and at the correct pH.
High Background Signal 1. Autofluorescence from the compound or plate. 2. Cell death or stress leading to leaky dye. 3. Incomplete removal of extracellular dye.1. Use black microplates to minimize background fluorescence. Check for compound autofluorescence. 2. Ensure cells are healthy and not over-confluent. Handle cells gently during washing steps. 3. Optimize the washing steps after dye loading to ensure complete removal of extracellular dye.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and careful seeding to achieve uniform cell density across the plate. 2. Use calibrated pipettes and ensure proper mixing of reagents. Consider using automated liquid handlers for high-throughput assays. 3. Avoid using the outer wells of the microplate, or ensure they are filled with buffer to maintain humidity.
Dose-Response Curve is Shifted or has a Shallow Slope 1. Presence of an antagonist or inhibitor. 2. Receptor desensitization. 3. Issues with the serial dilutions of this compound.1. Ensure all reagents and media are free from contamination. 2. Minimize the time between dye loading and compound addition. Pre-incubation times should be optimized. 3. Prepare fresh serial dilutions for each experiment and verify the concentrations.

Data Presentation

Table 1: Example of this compound Dose-Response Data from a Calcium Flux Assay

This compound Concentration (nM)Log [this compound]Mean Fluorescence Response (RFU)Standard Deviation
0 (Vehicle)-15015
0.01-2.0025020
0.1-1.0080050
10.002500150
101.004500250
1002.005800300
10003.006000280

Table 2: Calculated Potency and Efficacy of this compound

ParameterValue
EC50 1.5 nM
Emax 6050 RFU
Hill Slope 1.2

Visualizations

Fertirelin_Signaling_Pathway This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to G_protein Gq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Response Cellular Response (e.g., LH/FSH synthesis) MAPK_pathway->Response Leads to

Caption: this compound signaling pathway upon binding to the GnRH receptor.

Dose_Response_Workflow start Start seed_cells Seed GnRHR-expressing cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 load_dye Load cells with Calcium-sensitive dye incubate1->load_dye incubate2 Incubate 45-60 min load_dye->incubate2 wash_cells Wash cells to remove excess dye incubate2->wash_cells add_this compound Add serial dilutions of this compound wash_cells->add_this compound read_plate Measure fluorescence in plate reader add_this compound->read_plate analyze_data Analyze data and generate dose-response curve read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a this compound dose-response assay.

References

How to properly store and handle lyophilized Fertirelin powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of lyophilized Fertirelin powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound powder?

For long-term stability, lyophilized this compound powder should be stored desiccated below -18°C[1]. While it can be stable for up to three weeks at room temperature, colder storage is recommended to preserve its integrity over time[1]. Many lyophilized peptides can be stored at -20°C or -80°C for extended periods, potentially up to 10 years, without compromising their function[2].

Q2: How should I handle the vial of lyophilized this compound powder before opening it?

Before opening the vial, it is crucial to allow it to equilibrate to room temperature[3]. This prevents the condensation of atmospheric moisture, which can negatively impact the stability of the peptide. To ensure all the powder is at the bottom of the vial, briefly centrifuge it at a low speed.

Q3: What is the appropriate solvent for reconstituting this compound?

It is recommended to reconstitute lyophilized this compound in sterile, high-purity water (18MΩ-cm). Other potential solvents include sterile PBS. For peptides used in biological applications, ensuring the solvent is sterile is critical to avoid contamination.

Q4: What is the recommended concentration for the reconstituted this compound solution?

A common recommendation is to reconstitute the peptide to a concentration of at least 100 µg/mL. This stock solution can then be further diluted into other aqueous solutions or buffers for your specific experimental needs.

Q5: How should I store the reconstituted this compound solution?

Once reconstituted, this compound solution should be stored at 4°C for short-term use, typically between 2-7 days. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them below -18°C to avoid repeated freeze-thaw cycles. For enhanced stability during long-term storage, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is recommended.

Troubleshooting Guide

Q1: The lyophilized powder does not seem to dissolve completely. What should I do?

If you encounter issues with solubility, ensure you have followed the recommended reconstitution protocol. Gentle agitation or vortexing for a short period can aid dissolution. Avoid vigorous shaking, as this can cause the peptide to denature. If particulates are still visible, you can try extending the incubation time at room temperature for 15-30 minutes with gentle mixing. In some cases, slight warming or sonication may help dissolve stubborn particles.

Q2: My reconstituted this compound solution appears cloudy. Is this normal?

A cloudy solution may indicate incomplete dissolution or the presence of aggregates. Ensure that both the lyophilized powder and the solvent were at room temperature before mixing. If the solution remains cloudy, you can try filtering it through a 0.22 µm filter to remove any undissolved particles.

Q3: Can I store the reconstituted this compound in a frost-free freezer?

It is generally not recommended to store peptide solutions in a frost-free freezer. The temperature fluctuations during the automatic defrost cycles can lead to degradation of the peptide. A standard freezer with a stable temperature is preferred for storing your aliquots.

Data Presentation

Table 1: Storage and Stability of Lyophilized this compound Powder

Storage ConditionTemperatureDurationNotes
Long-termBelow -18°CUp to several yearsStore in a desiccated environment.
Short-termRoom TemperatureUp to 3 weeksFor transport and brief storage.

Table 2: Storage and Stability of Reconstituted this compound Solution

Storage ConditionTemperatureDurationNotes
Short-term4°C2-7 daysIdeal for immediate experimental use.
Long-termBelow -18°CFor future useAliquot to avoid freeze-thaw cycles. Consider adding a carrier protein (0.1% HSA or BSA).

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Powder

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Centrifuge: Briefly centrifuge the vial to ensure the powder is collected at the bottom.

  • Solvent Addition: Using a sterile syringe, slowly add the recommended volume of sterile water or PBS to the vial to achieve the desired concentration (e.g., 100 µg/mL). To minimize foaming, gently run the solvent down the side of the vial.

  • Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Incubation (Optional): If the peptide does not dissolve immediately, allow the solution to stand at room temperature for 15-30 minutes with occasional gentle agitation.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: For long-term storage, divide the reconstituted solution into single-use aliquots and store them at or below -18°C. For short-term use, store at 4°C.

Visualizations

experimental_workflow Experimental Workflow: Handling and Reconstitution of this compound cluster_storage Storage cluster_reconstitution Reconstitution cluster_post_reconstitution Post-Reconstitution Handling storage_lyophilized Store Lyophilized this compound at <= -18°C equilibrate Equilibrate vial to room temperature storage_lyophilized->equilibrate centrifuge Centrifuge vial to pellet powder equilibrate->centrifuge add_solvent Add sterile solvent (e.g., sterile water) centrifuge->add_solvent dissolve Gently mix to dissolve add_solvent->dissolve inspect Inspect for clarity dissolve->inspect short_term_storage Store at 4°C for 2-7 days inspect->short_term_storage Short-term use long_term_storage Aliquot and store at <= -18°C inspect->long_term_storage Long-term use

Caption: Workflow for handling and reconstituting lyophilized this compound.

troubleshooting_guide Troubleshooting Guide: this compound Reconstitution start Reconstituted solution is not clear check_temp Were vial and solvent at room temperature? start->check_temp gentle_mix Try gentle mixing for 15-30 mins check_temp->gentle_mix Yes re_evaluate Re-evaluate protocol and consider new vial check_temp->re_evaluate No filter_solution Filter through a 0.22 µm filter gentle_mix->filter_solution proceed Proceed with experiment filter_solution->proceed

Caption: Decision tree for troubleshooting cloudy this compound solutions.

signaling_pathway Simplified Signaling Pathway of this compound This compound This compound (GnRH Analogue) GnRH_R GnRH Receptor (on Pituitary Gonadotroph Cells) This compound->GnRH_R PLC Phospholipase C (PLC) Activation GnRH_R->PLC IP3_DAG IP3 and DAG Increase PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC LH_FSH_release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release Ca_PKC->LH_FSH_release

Caption: Simplified this compound signaling pathway in pituitary cells.

References

Technical Support Center: Optimizing Fertirelin Injection Timing for Follicular Wave Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Fertirelin in follicular wave synchronization protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it synchronize follicular waves?

A1: this compound is a synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[1] It functions by binding to GnRH receptors in the anterior pituitary gland.[2] This binding initially triggers a surge of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] This LH surge can lead to the ovulation or atresia (degeneration) of the dominant follicle present on the ovary.[4] The subsequent decrease in inhibin and estradiol levels allows for the emergence of a new follicular wave approximately 1 to 3 days after this compound administration. By initiating a new follicular wave at a predictable time, this compound synchronizes the follicular development across a group of treated animals.

Q2: When is the optimal time to administer the first this compound (GnRH) injection in a synchronization protocol like Ovsynch?

A2: The timing of the initial this compound injection is crucial for the success of a synchronization protocol. For optimal results, it is recommended to initiate the protocol between days 5 and 12 of the estrous cycle. Administering the first GnRH injection at a random stage of the estrous cycle is a common practice in protocols like Ovsynch, as it effectively initiates a new follicular wave regardless of the initial follicular status. However, starting the protocol when a functional corpus luteum (CL) is present and circulating progesterone is high can improve the synchrony and conception rates.

Q3: What is the expected outcome of the first this compound injection?

A3: The first this compound injection is expected to cause either ovulation or luteinization of the dominant follicle. This leads to a decrease in circulating estrogen levels and prevents the animal from coming into estrus prematurely. Following this, a new follicular wave will emerge, leading to the development of a new dominant follicle that will be targeted for ovulation by the subsequent steps of the synchronization protocol.

Q4: Can the dose of this compound be adjusted?

A4: Yes, studies have investigated the efficacy of different this compound (GnRH agonist) doses. Research suggests that a dose as low as 25 µg of a GnRH agonist can be sufficient to induce ovulation and the emergence of a new follicular wave. In one study, while the total number of follicles was lower in the 25 µg group compared to a 100 µg group, the number of normal embryos was greater. This indicates that dose optimization can be a key factor in the success of superovulation and synchronization protocols.

Troubleshooting Guide

Issue 1: Poor Estrus Response or Failure to Synchronize

  • Possible Cause: The animal was not cycling (anestrous) at the start of the protocol.

    • Solution: Ensure animals are in good body condition and have resumed normal cyclicity postpartum before initiating a synchronization protocol. The use of a progesterone-releasing intravaginal device (CIDR) in conjunction with the this compound protocol can help induce cyclicity in anestrous animals.

  • Possible Cause: Incorrect timing of the prostaglandin F2α (PGF2α) injection.

    • Solution: The PGF2α injection is critical for causing the regression of the corpus luteum (luteolysis). If administered too early (before day 5-7 of the cycle), the CL may not be mature enough to respond. Ensure strict adherence to the protocol's specified interval between the first this compound injection and the PGF2α injection (typically 7 days in an Ovsynch protocol).

  • Possible Cause: Failure of the first this compound injection to induce ovulation or atresia of the dominant follicle.

    • Solution: This can occur if the dominant follicle is not at a responsive stage at the time of injection. While Ovsynch is designed to work at random stages of the cycle, pre-synchronization strategies can increase the proportion of animals with a responsive follicle at the start of the protocol, thereby improving synchronization rates.

Issue 2: Low Conception Rates Despite Apparent Synchronization

  • Possible Cause: Incorrect timing of the second this compound injection relative to the PGF2α injection and timed artificial insemination (TAI).

    • Solution: The second this compound injection is timed to induce a precise LH surge that triggers ovulation of the newly developed dominant follicle. The interval between the PGF2α and the second GnRH injection is critical. In a standard Ovsynch protocol, this is typically 56 hours. TAI is then performed approximately 16 hours after the second GnRH injection. Deviations from this timing can lead to insemination outside the window of optimal fertility.

  • Possible Cause: Incomplete luteolysis after a single PGF2α injection.

    • Solution: In some cases, particularly when a young corpus luteum is present, a single dose of PGF2α may not be sufficient to cause complete regression. This results in elevated progesterone levels at the time of the second this compound injection, which can negatively impact fertility. Administering a second dose of PGF2α 24 hours after the first can improve rates of complete luteal regression and subsequently increase conception rates.

  • Possible Cause: Poor compliance with the injection schedule.

    • Solution: Strict adherence to the timing, dosage, and administration route for all hormonal injections is critical for the success of the protocol. Even small deviations can compromise the synchronization and fertility outcomes. Implementing a clear and easy-to-follow schedule and ensuring all personnel are properly trained is essential.

Data Presentation

Table 1: Effect of GnRH Agonist Dose on Follicular Response and Embryo Quality

GnRH DoseTotal Number of Follicles (Mean)Number of Preovulatory Follicles (≥10 mm) (Mean)Number of Corpora Lutea (CL) (Mean)Number of Normal Embryos (Mean)
100 µgHigherNo significant differenceNo significant differenceLower
50 µgIntermediateNo significant differenceNo significant differenceIntermediate
25 µgLowerNo significant differenceNo significant differenceHigher

Data adapted from a study evaluating GnRH doses for superovulation pretreatment.

Table 2: Impact of Timed Artificial Insemination (TAI) Timing on Conception Rates in an Ovsynch Protocol

Timing of TAI relative to 2nd GnRH InjectionConception Rate
8 hours~41%
16 hours~45%
24 hours~41%

Data adapted from Pursley et al. (1997) as cited in "OvSynch Protocol and its Modifications in the Reproduction Management of Dairy Cattle Herds – an Update".

Experimental Protocols

Protocol 1: Standard Ovsynch Protocol Using this compound

This protocol is designed to synchronize ovulation to allow for fixed-time artificial insemination (TAI).

  • Day 0: Administer the first injection of this compound (GnRH agonist) at a dose of 100 µg, intramuscularly (IM).

  • Day 7: Administer an injection of prostaglandin F2α (PGF2α) at the labeled dose, IM.

  • Day 9 (56 hours after PGF2α): Administer the second injection of this compound (100 µg), IM.

  • Day 10 (16 hours after second this compound): Perform timed artificial insemination (TAI).

Protocol 2: Dose-Response Study for this compound in Follicular Wave Synchronization

This protocol is designed to evaluate the efficacy of different doses of this compound on follicular wave emergence and ovulation.

  • Animal Selection: Select a cohort of reproductively sound, cycling animals.

  • Group Allocation: Randomly assign animals to different treatment groups, each receiving a different dose of this compound (e.g., 25 µg, 50 µg, 100 µg). Include a control group receiving a saline injection.

  • Protocol Initiation: On Day 0 of the study (a random day of the estrous cycle), administer the assigned dose of this compound or saline intramuscularly.

  • Follicular Monitoring: Perform daily transrectal ultrasonography from Day 0 until ovulation or for a pre-determined period (e.g., 5 days) to monitor the disappearance of the dominant follicle and the emergence of a new follicular wave. Record the number and size of all follicles ≥5 mm.

  • Blood Sampling: Collect daily blood samples to measure plasma concentrations of LH, FSH, estradiol, and progesterone.

  • Data Analysis: Compare the timing of new follicular wave emergence, peak LH and FSH concentrations, and changes in steroid hormone levels among the different dose groups.

Mandatory Visualization

GNRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds to G_Protein Gq/11 Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Hormone_Synthesis_Release LH & FSH Synthesis & Release Ca_Mobilization->Hormone_Synthesis_Release Triggers MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LH & FSH subunits) MAPK_Cascade->Gene_Transcription Activates Gene_Transcription->Hormone_Synthesis_Release Leads to Ovsynch_Workflow Day0 Day 0 Administer 1st this compound (GnRH) (Initiates new follicular wave) Day7 Day 7 Administer PGF2α (Causes luteolysis) Day0->Day7 7 days Day9 Day 9 (56 hrs post-PGF2α) Administer 2nd this compound (GnRH) (Triggers ovulation) Day7->Day9 56 hours Day10 Day 10 (16 hrs post-2nd GnRH) Timed Artificial Insemination (TAI) Day9->Day10 16 hours Outcome Synchronized Ovulation & Potential Pregnancy Day10->Outcome Troubleshooting_Flowchart Start Low Conception Rate? Check_Sync Was synchronization successful? (Observed estrus, ultrasound) Start->Check_Sync Poor_Sync Poor Synchronization Check_Sync->Poor_Sync No Good_Sync Good Synchronization Check_Sync->Good_Sync Yes Check_Anestrus Were animals cycling? Poor_Sync->Check_Anestrus Check_TAI_Timing Was TAI timing correct? Good_Sync->Check_TAI_Timing Anestrus_Yes Anestrous animals present Check_Anestrus->Anestrus_Yes No Anestrus_No Animals were cycling Check_Anestrus->Anestrus_No Yes Check_PGF_Timing Was PGF2α timing correct? Anestrus_No->Check_PGF_Timing PGF_Timing_No Incorrect PGF2α timing Check_PGF_Timing->PGF_Timing_No No PGF_Timing_Yes Correct PGF2α timing Check_PGF_Timing->PGF_Timing_Yes Yes Check_Compliance Was protocol compliance >95%? PGF_Timing_Yes->Check_Compliance Compliance_No Poor protocol compliance Check_Compliance->Compliance_No No TAI_Timing_No Incorrect TAI timing Check_TAI_Timing->TAI_Timing_No No TAI_Timing_Yes Correct TAI timing Check_TAI_Timing->TAI_Timing_Yes Yes Check_Luteolysis Was luteolysis complete? TAI_Timing_Yes->Check_Luteolysis Luteolysis_No Incomplete luteolysis Check_Luteolysis->Luteolysis_No No Other_Factors Consider other factors: Semen quality, AI technique Check_Luteolysis->Other_Factors Yes

References

Validation & Comparative

A Comparative Analysis of Fertirelin and Buserelin for the Treatment of Follicular Cysts in Dairy Cows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Follicular cysts are a significant cause of reproductive inefficiency in dairy cattle, leading to economic losses for the industry. These anovulatory follicular structures persist on the ovary, disrupting normal estrous cycles. The primary therapeutic approach involves the administration of gonadotropin-releasing hormone (GnRH) agonists, such as Fertirelin and Buserelin, to induce luteinization of the cyst and a return to cyclicity. This guide provides an objective comparison of the efficacy of this compound and Buserelin, supported by experimental data, to inform research and drug development in veterinary medicine.

Mechanism of Action: GnRH Agonist Signaling Pathway

This compound and Buserelin are synthetic analogs of GnRH. They act by binding to GnRH receptors on the gonadotroph cells of the anterior pituitary gland. This binding initially stimulates a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2]. The supraphysiological surge of LH is crucial for inducing the luteinization of the follicular cyst, transforming it into a structure that produces progesterone. The subsequent increase in progesterone re-establishes the normal hormonal feedback mechanisms, leading to the resumption of the estrous cycle.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist This compound / Buserelin GnRH_R GnRH Receptor GnRH_Agonist->GnRH_R Binds to G_Protein Gq/11 Protein GnRH_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates LH_FSH_Release LH & FSH Release Ca2_release->LH_FSH_Release Stimulates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Transcription Gene Transcription (LHβ, FSHβ) MAPK_Cascade->Gene_Transcription Leads to LH_FSH_Synthesis LH & FSH Synthesis Gene_Transcription->LH_FSH_Synthesis

Caption: GnRH Agonist Signaling Pathway in a Bovine Pituitary Gonadotroph.

Comparative Efficacy: this compound vs. Buserelin

A key field study directly compared the efficacy of a single intramuscular injection of 200 µg of this compound with 20 µg of Buserelin for the treatment of follicular cysts in lactating Holstein-Friesian cows[3]. The results of this study are summarized in the table below.

Efficacy ParameterThis compound (200 µg)Buserelin (20 µg)Statistical Significance
Luteinizing Hormone (LH) Increase ≥ 4-fold increase 2-2.5h post-treatment≥ 4-fold increase 2-2.5h post-treatmentNot Reported
Luteinization Rate (Progesterone ≥ 1.0 ng/ml at 1 week) 75%72%Insignificant
Conception Rate 74%65%Insignificant
Mean Interval from Treatment to Conception 71 days63 daysInsignificant

Data from Osawa et al. (1995)[3]

The study concluded that at the doses used, both this compound and Buserelin were equally effective in managing follicular cysts in dairy cows[3]. Both treatments induced a significant LH surge shortly after administration, leading to high rates of cyst luteinization. While there was a numerical difference in conception rates and the interval to conception, these differences were not statistically significant.

Experimental Protocols

The standard treatment protocol for follicular cysts often involves a single injection of a GnRH agonist. However, more structured synchronization protocols, such as Ovsynch, are also commonly employed to improve reproductive outcomes.

Single Injection Protocol

A straightforward approach involves the diagnosis of a follicular cyst via rectal palpation and/or ultrasonography, followed by a single intramuscular injection of the GnRH agonist.

Experimental Protocol from Osawa et al. (1995):

  • Animal Selection: 68 lactating Holstein-Friesian cows, 65 days or more postpartum, were diagnosed with ovarian follicular cysts. Diagnosis was confirmed by rectal palpation and skim milk progesterone profiles (≤ 1.0 ng/ml) over a 15-day period.

  • Treatment Groups:

    • This compound Group: Single intramuscular injection of 200 µg of this compound.

    • Buserelin Group: Single intramuscular injection of 20 µg of Buserelin.

  • Monitoring:

    • Blood samples were collected to measure LH concentrations at 2 to 2.5 hours post-treatment.

    • Milk progesterone levels were measured one week after treatment to assess luteinization.

    • Reproductive performance, including conception rate and interval from treatment to conception, was recorded.

Ovsynch Protocol for Follicular Cyst Treatment

The Ovsynch protocol is a timed artificial insemination (TAI) protocol that can be adapted for the treatment of follicular cysts. It provides a more controlled approach to synchronizing ovulation.

Ovsynch_Protocol Day0 Day 0 GnRH Injection (this compound or Buserelin) Day7 Day 7 PGF2α Injection Day0->Day7 Induces luteinization or ovulation of dominant follicle Day9 Day 9 Second GnRH Injection Day7->Day9 Induces luteolysis Day10 Day 10 (16-24h later) Timed Artificial Insemination (TAI) Day9->Day10 Induces ovulation of new dominant follicle

References

A Comparative Analysis of Fertirelin and Deslorelin for Ovulation Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Fertirelin and Deslorelin, two synthetic gonadotropin-releasing hormone (GnRH) analogues commonly used for the induction of ovulation in veterinary medicine. This analysis is supported by experimental data to inform research and drug development in reproductive sciences.

Introduction to GnRH Analogues in Ovulation Induction

This compound and Deslorelin are potent synthetic analogues of the naturally occurring gonadotropin-releasing hormone. By binding to and stimulating GnRH receptors in the anterior pituitary gland, they trigger a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn induces ovulation. Their primary application is in the synchronization of ovulation to facilitate timed artificial insemination in livestock, particularly in mares and cattle, thereby improving reproductive efficiency. While both are GnRH agonists, their efficacy and hormonal response profiles can differ, making a comparative study essential for optimizing their use.

Mechanism of Action and Signaling Pathway

Both this compound and Deslorelin are GnRH agonists, meaning they mimic the action of endogenous GnRH. They bind to GnRH receptors on pituitary gonadotrophs, initiating a signaling cascade that leads to the synthesis and release of LH and FSH.

Upon binding to the G-protein coupled receptor (GPCR) known as the GnRH receptor, a conformational change activates the Gαq/11 subunit of the associated G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events converge to stimulate the synthesis and release of LH and FSH, ultimately leading to ovulation.

GnRH Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_Analogue This compound / Deslorelin GnRHR GnRH Receptor (GPCR) GnRH_Analogue->GnRHR Binds to G_Protein Gαq/11 GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK_Cascade->Transcription Stimulates LH_FSH_Release LH & FSH Synthesis and Release Transcription->LH_FSH_Release Leads to Ovulation Ovulation LH_FSH_Release->Ovulation Induces

Caption: GnRH analogue signaling pathway for ovulation induction.

Comparative Efficacy and Performance Data

The following tables summarize quantitative data from various studies comparing the performance of this compound and Deslorelin for ovulation induction in mares and cattle.

Table 1: Ovulation Response in Mares

ParameterThis compoundDeslorelinReference
Ovulation Rate (within 48h) Not specified in direct comparison93.75% (BioRelease) vs. 87.09% (Ovuplant)[1]
95.0%[2]
Time to Ovulation (hours) Not specified in direct comparison34.8 ± 11.4[3]
42.7 ± 12.35[2]

Table 2: Ovulation and Hormonal Response in Cattle

ParameterThis compoundDeslorelinReference
Ovulation Rate Not specified in direct comparisonNot specified in direct comparison
Peak LH Concentration (ng/mL) ~5 ng/mL (50µg and 100µg doses)Not specified in direct comparison[4]
Time to Peak LH (hours) 2Not specified in direct comparison
Peak FSH Concentration Data not presented as peak values, but response shownNot specified in direct comparison

Note: Direct comparative studies with quantitative data for all parameters for both drugs in the same study are limited. Data is compiled from multiple sources.

Experimental Protocols

This section details the methodologies from key studies investigating this compound and Deslorelin.

Comparative Study of GnRH Analogues in Holstein Heifers

Objective: To characterize the changes in serum LH and FSH concentrations following intramuscular injection of various dosages of this compound acetate and other commercially available GnRH products.

Experimental Animals: Holstein heifers.

Methodology:

  • Animal Selection: Heifers were selected and the study followed an incomplete Latin-square design.

  • Treatment Administration: Treatments were administered between Days 8 to 16 of the estrous cycle and included saline (control), this compound acetate (25, 50, 100, or 200 µg), gonadorelin (100, 250, or 500 µg), and buserelin (10 or 20 µg) via intramuscular injection.

  • Blood Sampling: Blood samples were collected via jugular catheters from 1 hour before to 8 hours after each injection.

  • Hormone Analysis: Serum was harvested and analyzed for LH and FSH concentrations using radioimmunoassay.

  • Data Analysis: The area under the curve (AUC) for LH and FSH was calculated and statistically analyzed to evaluate the dose-response relationships and bioequivalence between the different GnRH products.

Comparative Efficacy of Deslorelin Formulations in Mares

Objective: To investigate the comparative efficacy of BioRelease Deslorelin® (BRD) and Ovuplant® for induction of ovulation in cyclic mares.

Experimental Animals: 60 mares for a total of 95 cycles.

Methodology:

  • Monitoring: Ovarian follicular activity was monitored by ultrasonography until a follicle of ≥30 mm and a uterine edema pattern of 3 were detected.

  • Randomization and Treatment: Mares were randomly allocated to one of three groups: (1) 1.25 mg BRD injection, (2) a single Ovuplant pellet, or (3) 1 mL compound sodium lactate (control).

  • Ovulation Detection: Follicular activity was monitored with ultrasonography every 12 hours until ovulation was detected or for at least 5 days post-treatment.

  • Injection Site Monitoring: The injection site on each mare was monitored for any reaction for a minimum of 5 days post-treatment.

  • Data Analysis: Statistical analysis was performed to compare the percentage of mares ovulating within 48 hours and the time to ovulation between the groups.

Experimental Workflow Start Start of Study Animal_Selection Animal Selection (e.g., Mares or Heifers) Start->Animal_Selection Estrous_Sync Estrous Cycle Synchronization (if required) Animal_Selection->Estrous_Sync Follicular_Monitoring Follicular Monitoring (Ultrasonography) Estrous_Sync->Follicular_Monitoring Treatment_Criteria Dominant Follicle (e.g., >30mm in mares) Follicular_Monitoring->Treatment_Criteria Treatment_Criteria->Follicular_Monitoring Criteria Not Met Randomization Randomization Treatment_Criteria->Randomization Criteria Met Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Deslorelin) Randomization->Group_B Control_Group Control Group (Saline) Randomization->Control_Group Treatment_Admin Treatment Administration (IM Injection or Implant) Group_A->Treatment_Admin Group_B->Treatment_Admin Control_Group->Treatment_Admin Post_Treatment_Monitoring Post-Treatment Monitoring Treatment_Admin->Post_Treatment_Monitoring Ovulation_Check Ovulation Detection (Ultrasonography every 12-24h) Post_Treatment_Monitoring->Ovulation_Check Blood_Sampling Blood Sampling (for LH/FSH analysis) Post_Treatment_Monitoring->Blood_Sampling Data_Collection Data Collection - Time to Ovulation - Ovulation Rate - Hormone Concentrations Ovulation_Check->Data_Collection Blood_Sampling->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End of Study Data_Analysis->End

Caption: A generalized experimental workflow for comparing GnRH agonists.

Conclusion

Both this compound and Deslorelin are effective GnRH agonists for the induction of ovulation. The choice between them may depend on the species, desired formulation (injection vs. implant), and specific reproductive management protocols. Deslorelin has been extensively studied, with data indicating high ovulation rates within 48 hours in mares. This compound has been shown to be 2.5 to 10 times more potent than gonadorelin in terms of LH and FSH release in cattle. Further head-to-head comparative studies, particularly those providing detailed quantitative data on LH and FSH peak concentrations and profiles for both drugs under identical conditions, would be beneficial for a more definitive comparison of their pharmacodynamics.

References

Validating Fertirelin's Effect on LH and FSH Secretion: A Comparative Guide Using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fertirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, with other alternatives for stimulating the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The guide includes detailed experimental protocols for validating these effects using Enzyme-Linked Immunosorbent Assay (ELISA), alongside supporting quantitative data to facilitate objective performance assessment.

Introduction to this compound and Gonadotropin Regulation

This compound is a potent synthetic analogue of GnRH.[1] Like endogenous GnRH, this compound acts on the pituitary gland to stimulate the release of gonadotropins: LH and FSH.[2] These hormones are crucial for regulating reproductive processes. An initial administration of a GnRH agonist like this compound leads to a surge in LH and FSH secretion, a "flare-up" effect, which is then followed by a downregulation of the pituitary-gonadal axis with continuous administration.[2] This mechanism makes GnRH agonists valuable tools in veterinary medicine for ovulation synchronization and in clinical settings for various reproductive therapies.[1] The validation of a GnRH agonist's efficacy hinges on its ability to induce a robust and predictable release of LH and FSH. ELISA provides a sensitive and quantitative method to measure these hormone concentrations in serum or plasma.

Comparative Analysis of GnRH Agonists and Antagonists

The performance of this compound in stimulating gonadotropin release can be benchmarked against other commonly used GnRH agonists, such as Buserelin and Gonadorelin, as well as GnRH antagonists like Cetrorelix, which competitively block the GnRH receptor and suppress LH and FSH secretion.[3]

Quantitative Data on LH and FSH Response

The following table summarizes the quantitative effects of this compound and its alternatives on LH and FSH secretion, as measured by ELISA in various studies.

CompoundDoseSpeciesPeak LH Concentration (ng/mL)Time to Peak LH (hours)LH Area Under the Curve (AUC)Peak FSH Concentration (ng/mL)Notes
This compound Acetate 100 µgBovine>52Data not consistently reportedData not consistently reportedPotency is 2.5 to 10 times greater than Gonadorelin.
Buserelin 10 µgBovine9.5 - 9.9~2Higher than GonadorelinData not consistently reportedApproximately 10 to 20 times more potent than this compound.
Gonadorelin 100 µgBovine2.6 - 4.9~2Lower than BuserelinData not consistently reportedLower LH release compared to Lecirelin and Buserelin.
Cetrorelix (Antagonist) 10 mg (daily)Human (male)SuppressionN/AN/ASignificant suppressionCauses a rapid and reversible suppression of LH and FSH.

Experimental Protocol: Validation of this compound's Effect on LH and FSH Secretion using ELISA

This section provides a detailed methodology for a typical experiment designed to validate the effect of this compound on LH and FSH secretion in a research setting, for example, using bovine subjects.

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Animal Acclimatization B Baseline Blood Sampling (-1h) A->B C This compound Administration (Time 0) B->C D Serial Blood Sampling (e.g., 0.5, 1, 1.5, 2, 4, 6, 8h post-injection) C->D E Serum/Plasma Separation D->E F ELISA for LH and FSH Quantification E->F G Data Interpretation and Comparison F->G

Caption: Experimental workflow for validating this compound's effect on LH and FSH.

Materials and Reagents
  • This compound acetate for injection

  • Bovine LH and FSH ELISA kits (commercially available)

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Microplate reader

  • Pipettes and tips

  • Phosphate-buffered saline (PBS)

  • Wash buffer (as provided in ELISA kit)

  • Substrate solution (e.g., TMB, as provided in ELISA kit)

  • Stop solution (as provided in ELISA kit)

Step-by-Step ELISA Protocol (Sandwich ELISA)

This protocol is a generalized procedure based on commercially available sandwich ELISA kits for bovine LH and FSH. Researchers should always refer to the specific instructions provided with their chosen kit.

  • Plate Preparation:

    • Bring all reagents and samples to room temperature.

    • Secure the desired number of antibody-coated microtiter wells in the plate holder.

  • Standard and Sample Addition:

    • Add 100 µL of each standard, control, and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.

  • Incubation with Detection Antibody:

    • Add 100 µL of the enzyme-conjugated detection antibody to each well.

    • Gently tap the plate to mix.

    • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).

  • Washing:

    • Aspirate the contents of each well.

    • Wash each well 3-5 times with 300 µL of wash buffer per well. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on absorbent paper.

  • Substrate Addition and Incubation:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 15-30 minutes).

  • Stopping the Reaction:

    • Add 50-100 µL of the stop solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of LH or FSH in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the mean concentrations for each time point and plot the hormone release profile.

Signaling Pathway of this compound Action

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Systemic Circulation GnRH GnRH Pituitary Gonadotroph Cells LH LH Pituitary->LH Secretes FSH FSH Pituitary->FSH Secretes This compound This compound (GnRH Agonist) GnRH_Receptor GnRH Receptor This compound->GnRH_Receptor Binds to GnRH_Receptor->Pituitary Activates

Caption: this compound's signaling pathway for LH and FSH release.

Conclusion

Validating the efficacy of this compound through the quantitative measurement of LH and FSH secretion is a critical step in both research and clinical applications. The use of a standardized ELISA protocol allows for the generation of reliable and reproducible data. When compared to other GnRH agonists like Buserelin and Gonadorelin, this compound demonstrates a potent ability to stimulate gonadotropin release. In contrast, GnRH antagonists like Cetrorelix provide a mechanism for the rapid suppression of these hormones. The choice of agent will depend on the desired therapeutic outcome, whether it be the stimulation or inhibition of the reproductive axis. The experimental framework and comparative data presented in this guide offer a valuable resource for professionals in the field of reproductive science and drug development.

References

A Comparative Guide to Fertirelin and Leuprolide Acetate for Long-Term Pituitary Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fertirelin (as Triptorelin) and Leuprolide acetate, two commonly used gonadotropin-releasing hormone (GnRH) agonists for long-term pituitary suppression in various clinical and research settings.

Mechanism of Action: A Shared Pathway to Suppression

Both this compound (Triptorelin) and Leuprolide acetate are synthetic analogs of the natural gonadotropin-releasing hormone (GnRH). Their primary mechanism of action involves binding to and initially stimulating the GnRH receptors in the anterior pituitary gland.[1][2] This initial agonistic activity leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon often referred to as the "flare effect".[1][2]

However, the continuous presence of these non-pulsatile GnRH agonists leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotroph cells.[1] This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH release. The subsequent decrease in gonadotropin levels leads to a significant reduction in the production of gonadal steroids, such as testosterone in males and estrogen in females, achieving a state of medical castration.

Signaling Pathway of GnRH Agonists

GnRH_Agonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist This compound or Leuprolide Acetate GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binding G_Protein Gq/11 Protein GnRHR->G_Protein Activation Receptor_Downregulation Receptor Downregulation & Desensitization GnRHR->Receptor_Downregulation Continuous Stimulation PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release Initial Gonadotropin (LH & FSH) Release (Flare-up) Ca_Release->Gonadotropin_Release MAPK_Pathway MAPK Pathway (e.g., ERK) PKC->MAPK_Pathway Gene_Transcription Gene Transcription (LH & FSH β-subunits) MAPK_Pathway->Gene_Transcription Gene_Transcription->Gonadotropin_Release Suppression Sustained Suppression of LH & FSH Release Receptor_Downregulation->Suppression

Caption: GnRH agonist signaling pathway leading to initial stimulation and subsequent suppression of gonadotropin release.

Comparative Efficacy: Head-to-Head Clinical Data

Direct comparative studies between this compound (Triptorelin) and Leuprolide acetate have been conducted in various therapeutic areas, primarily in advanced prostate cancer and central precocious puberty.

Advanced Prostate Cancer

In the management of advanced prostate cancer, both agents have demonstrated comparable efficacy in achieving and maintaining testosterone suppression to castrate levels. One randomized study found that while Leuprolide acetate led to a faster initial reduction in testosterone levels by day 29, both drugs achieved equivalent castration rates by day 57. The mean and cumulative maintenance of castration were similar between the two groups over a 9-month period. Notably, this study reported a significantly higher 9-month survival rate for the Triptorelin group (97.0%) compared to the Leuprolide group (90.5%). Another comparative study suggested that Triptorelin may be more potent in achieving lower mean testosterone levels.

Parameter This compound (Triptorelin) Leuprolide Acetate Reference
Castration Rate (Testosterone ≤ 50 ng/dL) at Day 29 91.2%99.3%
Castration Rate (Testosterone ≤ 50 ng/dL) at Day 57 97.7%97.1%
Mean Castration Maintenance (Day 29-253) 98.8%97.3%
Cumulative Castration Maintenance (Day 29-253) 96.2%91.2%
9-Month Survival Rate 97.0%90.5%
Chemical Castration Rate (Testosterone <10 ng/dL) 93.2%86.4%
Central Precocious Puberty (CPP)

In the treatment of central precocious puberty, studies have generally shown comparable efficacy between this compound (Triptorelin) and Leuprolide acetate in suppressing pituitary-gonadal function. One study comparing 3-month depot formulations found no significant differences in the suppression of luteinizing hormone (LH) levels or in the predicted adult height at the end of treatment. However, another study suggested that Triptorelin provided better LH suppression without the need for a dose increase compared to Leuprolide.

Parameter This compound (Triptorelin) Leuprolide Acetate Reference
Mean LH Level after 6 months (IU/L) 2.08 ± 1.271.85 ± 0.73
Rate of LH Suppression 84.62%100%
Mean Stimulated LH at 3 months (IU/L) 1.4 ± 0.93.1 ± 2.3
Requirement for Dose Increase 0%23%
Endometriosis

A crossover study in patients with endometriosis found that both Triptorelin and Leuprolide acetate were equally potent in lowering serum estradiol (E2), FSH, and LH levels, and had similar side effect profiles in terms of menopausal symptoms. However, the study noted that the resurgence of ovarian activity and the return of menstruation occurred significantly earlier after discontinuing Leuprolide acetate, suggesting a longer duration of action for Triptorelin.

Parameter This compound (Triptorelin) Leuprolide Acetate Reference
Potency in Lowering E2, FSH, and LH ComparableComparable
Severity of Menopausal Symptoms SimilarSimilar
Return of Menstruation Longer duration of actionEarlier resurgence of ovarian activity

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in comparative clinical trials.

Protocol 1: Comparative Efficacy in Advanced Prostate Cancer
  • Study Design: A randomized, multicenter, open-label, comparative study.

  • Patient Population: Men with advanced prostate cancer.

  • Treatment Arms:

    • Arm 1: Triptorelin pamoate 3.75 mg administered as an intramuscular injection every 28 days.

    • Arm 2: Leuprolide acetate 7.5 mg administered as an intramuscular injection every 28 days.

  • Duration: 9 months.

  • Primary Endpoints: Percentage of patients achieving and maintaining serum testosterone levels at or below castrate levels (≤ 50 ng/dL).

  • Secondary Endpoints: Serum LH levels, prostate-specific antigen (PSA) levels, bone pain, quality of life, and survival.

  • Hormone Analysis: Serum testosterone and LH levels are measured at baseline and at regular intervals (e.g., days 29, 57, and monthly thereafter) using validated immunoassays or mass spectrometry.

Protocol 2: Comparative Efficacy in Central Precocious Puberty
  • Study Design: A retrospective or prospective, comparative study.

  • Patient Population: Girls diagnosed with central precocious puberty.

  • Treatment Arms:

    • Arm 1: Triptorelin acetate 3.75 mg or 11.25 mg depot formulation administered intramuscularly every 28 days or every 3 months, respectively.

    • Arm 2: Leuprolide acetate 3.75 mg or 11.25 mg depot formulation administered intramuscularly every 28 days or every 3 months, respectively.

  • Duration: Typically 1 to 2 years, or until a desired age for pubertal onset.

  • Primary Endpoints: Suppression of stimulated LH levels (e.g., following a GnRH stimulation test) to prepubertal levels.

  • Secondary Endpoints: Regression or stabilization of clinical signs of puberty (Tanner staging), slowing of bone age advancement, and predicted adult height.

  • Hormone Analysis: Basal and GnRH-stimulated LH and FSH levels, as well as estradiol levels, are measured at baseline and at regular follow-up visits using sensitive immunoassays.

Experimental Workflow: A Comparative Clinical Trial

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Advanced Prostate Cancer) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Fertirelin_Arm Arm A: this compound (Triptorelin) Administration Randomization->Fertirelin_Arm Leuprolide_Arm Arm B: Leuprolide Acetate Administration Randomization->Leuprolide_Arm Data_Collection Data Collection (Hormone Levels, Clinical Outcomes, Adverse Events) Fertirelin_Arm->Data_Collection Leuprolide_Arm->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Efficacy & Safety Results Statistical_Analysis->Results

Caption: A generalized workflow for a comparative clinical trial of this compound and Leuprolide Acetate.

Safety and Tolerability

Both this compound (Triptorelin) and Leuprolide acetate are generally well-tolerated, with most adverse events being related to the intended suppression of sex hormones. Common side effects include hot flashes, decreased libido, and injection site reactions. Long-term use can be associated with a decrease in bone mineral density.

In a comparative study in endometriosis, Leuprolide acetate was associated with a significantly greater loss of bone mineral density and a higher incidence of subjective and objectively measured hot flushes compared to nafarelin, another GnRH agonist. While a direct comparison with Triptorelin on these specific parameters is limited, the finding highlights potential differences in the side effect profiles of various GnRH agonists. One study in central precocious puberty found no significant difference in the number of observed side effects between Leuprolide and Triptorelin.

Conclusion

This compound (Triptorelin) and Leuprolide acetate are both effective GnRH agonists for achieving long-term pituitary suppression. In advanced prostate cancer, both drugs demonstrate comparable efficacy in maintaining testosterone castration, although some evidence suggests Triptorelin may lead to lower testosterone levels and potentially offer a survival advantage. In central precocious puberty, their efficacy appears largely similar, with some data indicating Triptorelin may provide more consistent LH suppression. In endometriosis, both are effective, but Triptorelin may have a longer duration of action. The choice between these agents may depend on the specific clinical indication, desired onset and duration of action, and consideration of their respective safety profiles. Further head-to-head, long-term comparative studies across various indications would be beneficial to delineate more subtle differences in their clinical performance.

References

Comparative Analysis of Fertirelin Cross-Reactivity Across Various Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the species-specific binding and efficacy of the gonadotropin-releasing hormone (GnRH) agonist, Fertirelin, in comparison to other synthetic analogs. This document provides an objective overview supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction

This compound is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor. Structurally analogous to endogenous GnRH, it is employed in veterinary medicine to modulate the hypothalamic-pituitary-gonadal axis, primarily for the treatment of ovarian follicular cysts and for synchronizing ovulation in cattle. For researchers and professionals in drug development, understanding the cross-reactivity and species-specific binding affinity of this compound is crucial for its application in diverse animal models and for the development of novel veterinary therapeutics. This guide compares the performance of this compound with other common GnRH agonists, presenting available quantitative data on receptor binding, outlining experimental protocols for its assessment, and visualizing the underlying biological pathways.

Mechanism of Action: The GnRH Receptor Signaling Pathway

This compound, like other GnRH agonists, exerts its effects by binding to and activating GnRH receptors on pituitary gonadotroph cells. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] Continuous stimulation by a potent agonist like this compound leads to receptor downregulation and desensitization, a paradoxical effect that can be harnessed for long-term suppression of reproductive functions.[4]

GnRH Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release LH/FSH Synthesis & Release Ca2->Gonadotropin_Release PKC->Gonadotropin_Release

Figure 1. Simplified GnRH receptor signaling cascade initiated by this compound.

Comparative Cross-Reactivity Data

Direct comparative studies on the binding affinity of this compound across a wide range of animal species are limited in publicly available literature. However, data from studies on individual species' receptors or human receptors provide valuable insights. The binding affinity is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

The following table summarizes available binding affinity data for this compound and its common alternatives—Buserelin and Deslorelin—to the human and bovine GnRH receptors.

AgonistSpeciesReceptor SourceAssay TypeBinding Affinity (Ki / IC50)
This compound HumanCHO cells expressing hGnRHRRadioligand Binding0.28 nM (Ki)
BuserelinHumanCHO cells expressing hGnRHRRadioligand Binding0.16 nM (Ki)
DeslorelinHumanCHO cells expressing hGnRHRRadioligand Binding0.15 nM (Ki)
BuserelinBovinePituitary MembranesRadioligand Binding0.5 nM (IC50) [1]

Data for human receptors sourced from a single comparative study for consistency.

Note: Direct quantitative binding data for this compound in bovine, ovine, canine, equine, and feline species was not available in the searched literature. The potency of GnRH agonists can vary significantly between species due to differences in receptor structure.

Experimental Protocols

The determination of binding affinity and functional potency of GnRH agonists like this compound relies on established in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competitive Binding Assay

This assay quantifies the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor from a specific species.

Materials:

  • Receptor Source: Cell membrane preparations from tissues known to express GnRH receptors (e.g., anterior pituitary) or from a cell line stably expressing the recombinant GnRH receptor of the target species.

  • Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope (e.g., 125I-Buserelin or 125I-Triptorelin).

  • Unlabeled Ligand: this compound and other GnRH agonists for comparison, of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • A range of concentrations of the unlabeled competitor ligand (this compound).

    • The membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This is a functional assay that measures the biological response to receptor activation by quantifying the accumulation of a key second messenger, inositol phosphate.

Objective: To determine the functional potency (EC50) of this compound in activating the GnRH receptor signaling pathway.

Materials:

  • Cell Line: A suitable cell line endogenously or recombinantly expressing the GnRH receptor of the target species (e.g., αT3-1 pituitary cells).

  • Labeling Medium: Culture medium containing myo-[3H]inositol.

  • Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

  • Agonists: this compound and other GnRH agonists for comparison.

  • Lysis Buffer: e.g., cold formic acid.

  • Ion-Exchange Chromatography Columns: e.g., Dowex AG1-X8.

  • Elution Buffers: A series of buffers to separate different inositol phosphate species.

  • Scintillation Counter.

Procedure:

  • Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the medium with labeling medium containing myo-[3H]inositol and incubate for 24-48 hours to allow incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl.

  • Stimulation: Add varying concentrations of this compound or other agonists to the wells and incubate for a defined period (e.g., 60 minutes) to stimulate IP production.

  • Lysis: Terminate the reaction by removing the medium and adding cold lysis buffer.

  • Separation: Apply the cell lysates to the ion-exchange columns.

  • Elution: Wash the columns and then sequentially elute the different inositol phosphates (IP1, IP2, IP3) using buffers of increasing formic acid concentration.

  • Counting: Add the eluted fractions to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Sum the counts for the different IP fractions to get total inositol phosphates. Plot the total IP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the binding affinity of different GnRH agonists.

Experimental Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Receptor_Source 1. Prepare Receptor Source (e.g., Pituitary Membranes) Incubation 4. Incubate: Receptor + Radioligand + Competitor Dilutions Receptor_Source->Incubation Radioligand_Prep 2. Prepare Radioligand (e.g., ¹²⁵I-Buserelin) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Competitor Ligands (this compound, Buserelin, etc.) Competitor_Prep->Incubation Filtration 5. Separate Bound/Free via Vacuum Filtration Incubation->Filtration Counting 6. Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 7. Generate Competition Curves & Calculate IC₅₀ Counting->IC50 Ki 8. Convert IC₅₀ to Ki (Cheng-Prusoff) IC50->Ki Comparison 9. Compare Ki Values Across Different Agonists Ki->Comparison

Figure 2. Workflow for determining GnRH agonist binding affinity.

Conclusion

This compound is a potent GnRH agonist with high binding affinity to the human GnRH receptor, comparable to other synthetic analogs like Buserelin and Deslorelin. While its efficacy in stimulating gonadotropin release is well-documented in clinical and veterinary settings, particularly in cattle, there is a notable lack of publicly available, direct comparative data on its binding affinity and functional potency across a wide array of animal species. The provided experimental protocols offer a standardized framework for researchers to conduct such cross-reactivity studies. Generating this species-specific data is essential for validating animal models for reproductive research and for optimizing the therapeutic application of this compound and other GnRH agonists in veterinary medicine. Future research should focus on characterizing the GnRH receptors of key veterinary species and performing direct comparative binding and functional assays to build a comprehensive cross-reactivity profile for this compound.

References

A Side-by-Side Analysis of Fertirelin and Triptorelin on Gonadotropin Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fertirelin and Triptorelin, two synthetic gonadotropin-releasing hormone (GnRH) agonists, and their effects on the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). While both are potent analogues of the native GnRH decapeptide, their primary applications and available research data differ significantly, with this compound being predominantly used in veterinary medicine and Triptorelin in human medicine. This analysis synthesizes available data to facilitate an objective comparison for research and drug development purposes.

Mechanism of Action: A Shared Pathway

Both this compound and Triptorelin are GnRH receptor agonists.[1][2] They bind to GnRH receptors on the pituitary gonadotroph cells, mimicking the action of endogenous GnRH.[1][2] This binding initially triggers a surge in the synthesis and release of LH and FSH, a phenomenon often referred to as the "flare effect".[2] However, continuous administration leads to the downregulation and desensitization of GnRH receptors, resulting in a profound suppression of gonadotropin secretion. This biphasic response is a hallmark of GnRH agonists and is central to their therapeutic applications.

The binding of a GnRH agonist to its receptor activates a cascade of intracellular signaling events. This process is crucial for gonadotropin release.

GnRH_Agonist GnRH Agonist (this compound or Triptorelin) GnRH_Receptor GnRH Receptor GnRH_Agonist->GnRH_Receptor Binds to G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ Release ER->Ca_ion Gonadotropin_Release Gonadotropin Release (LH & FSH) Ca_ion->Gonadotropin_Release MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates Gonadotropin_Synthesis Gonadotropin Synthesis (LH & FSH) MAPK_Pathway->Gonadotropin_Synthesis Gonadotropin_Synthesis->Gonadotropin_Release

GnRH Agonist Signaling Pathway

Comparative Data on Gonadotropin Release

Triptorelin has been extensively studied in humans. Animal studies have shown it to be significantly more potent than native GnRH. One source indicates Triptorelin has 13-fold higher releasing activity for LH and 21-fold higher for FSH compared to native GnRH.

This compound , primarily used in veterinary medicine, has also been shown to be a potent GnRH analogue. Its efficacy has been demonstrated in inducing LH and FSH surges for ovulation synchronization in cattle.

The following tables summarize key findings from various studies on each compound.

Table 1: Triptorelin - Quantitative Data on Gonadotropin Release

ParameterValueSpeciesStudy Context
Relative Potency (vs. GnRH) LH: 13x, FSH: 21xAnimal modelsPreclinical studies
Receptor Binding Residence Time 125 minutesHuman GnRH receptorIn vitro kinetic analysis
Peak LH after 100 mcg dose Variable, significant increaseHumanIVF protocols
Peak FSH after 100 mcg dose Variable, significant increaseHumanIVF protocols

Table 2: this compound - Quantitative Data on Gonadotropin Release

ParameterValueSpeciesStudy Context
Effective Dose for Ovulation 50-100 mcgBovineOvulation synchronization
Peak LH after 50-100 mcg dose > 5 ng/mL at 120 minBovinePostpartum dairy cows
Relative Potency (vs. Gonadorelin) 2.5 to 10 times more potentBovineComparative study
Relative Potency (vs. Buserelin) Buserelin is ~10-20x more potentBovineComparative study

Experimental Protocols

A standardized experimental protocol is crucial for the direct comparison of this compound and Triptorelin. Below is a detailed methodology for an in vivo animal study and an in vitro pituitary cell culture assay.

In Vivo Comparative Study in a Rodent Model

This protocol outlines a workflow for assessing the gonadotropin-releasing activity of this compound and Triptorelin in a laboratory setting.

cluster_0 Animal Preparation cluster_1 Experimental Groups cluster_2 Procedure cluster_3 Analysis Animal_Selection Select Adult Male Rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Catheterization Jugular Vein Catheterization Acclimatization->Catheterization Baseline_Sample Collect Baseline Blood Sample (t= -30, 0 min) Catheterization->Baseline_Sample Control Vehicle Control (Saline) Drug_Administration Administer Drug/Vehicle (IV) Control->Drug_Administration Fertirelin_Group This compound (Dose Range) Fertirelin_Group->Drug_Administration Triptorelin_Group Triptorelin (Dose Range) Triptorelin_Group->Drug_Administration Baseline_Sample->Drug_Administration Time_Course_Sampling Collect Blood Samples (t= 15, 30, 60, 90, 120, 180 min) Drug_Administration->Time_Course_Sampling Plasma_Separation Separate Plasma Time_Course_Sampling->Plasma_Separation Hormone_Assay Measure LH & FSH (ELISA/RIA) Plasma_Separation->Hormone_Assay Data_Analysis Analyze Data (Peak conc., AUC, Tmax) Hormone_Assay->Data_Analysis

In Vivo Experimental Workflow

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. The animals are housed under controlled temperature and light conditions with ad libitum access to food and water.

  • Surgical Preparation: Animals are anesthetized, and a catheter is implanted in the jugular vein for serial blood sampling. Animals are allowed to recover for 48-72 hours.

  • Experimental Groups:

    • Group 1: Vehicle control (saline).

    • Group 2: this compound acetate (e.g., 1, 5, 10 µg/kg).

    • Group 3: Triptorelin acetate (e.g., 1, 5, 10 µg/kg).

  • Drug Administration and Sampling:

    • Baseline blood samples are collected at -30 and 0 minutes before drug administration.

    • This compound, Triptorelin, or vehicle is administered as an intravenous bolus.

    • Blood samples are collected at 15, 30, 60, 90, 120, and 180 minutes post-injection.

  • Hormone Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma LH and FSH concentrations are determined using commercially available ELISA or radioimmunoassay (RIA) kits.

  • Data Analysis: The peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC) for LH and FSH are calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments.

In Vitro Pituitary Cell Culture Assay

This protocol allows for the direct assessment of the potency and efficacy of this compound and Triptorelin on pituitary gonadotrophs.

Methodology:

  • Primary Pituitary Cell Culture:

    • Anterior pituitary glands are collected from adult female rats in the diestrus stage.

    • The glands are enzymatically dispersed to obtain single cells.

    • Cells are plated in culture wells and maintained in a suitable culture medium for 48-72 hours to allow for attachment.

  • Experimental Treatment:

    • The culture medium is replaced with a serum-free medium containing various concentrations of this compound acetate or Triptorelin acetate (e.g., 10⁻¹¹ to 10⁻⁷ M).

    • A control group receives the medium without any GnRH agonist.

  • Sample Collection: After a defined incubation period (e.g., 4 hours), the culture medium is collected to measure secreted LH and FSH. The cells are lysed to determine the total cellular gonadotropin content.

  • Hormone Measurement: LH and FSH concentrations in the culture medium and cell lysates are quantified by ELISA or RIA.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) for LH and FSH release for each compound.

Logical Relationship of Effects

The administration of a GnRH agonist like this compound or Triptorelin sets off a predictable, albeit complex, series of physiological events. The initial stimulatory phase is followed by a prolonged inhibitory phase with continuous use.

cluster_0 Initial Phase (Flare-up) cluster_1 Chronic Phase (Downregulation) GnRH_Agonist GnRH Agonist Administration (this compound or Triptorelin) Initial_Stimulation Pituitary Stimulation GnRH_Agonist->Initial_Stimulation Receptor_Downregulation GnRH Receptor Downregulation GnRH_Agonist->Receptor_Downregulation Continuous Use Gonadotropin_Surge LH & FSH Surge Initial_Stimulation->Gonadotropin_Surge Sex_Steroid_Increase Transient Increase in Testosterone/Estrogen Gonadotropin_Surge->Sex_Steroid_Increase Gonadotropin_Suppression Suppression of LH & FSH Receptor_Downregulation->Gonadotropin_Suppression Sex_Steroid_Decrease Decrease in Testosterone/Estrogen Gonadotropin_Suppression->Sex_Steroid_Decrease

References

Confirming the bioactivity of synthetic Fertirelin with an in vitro assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic Fertirelin's bioactivity against other gonadotropin-releasing hormone (GnRH) analogs, supported by established in vitro experimental data.

This compound, a synthetic analog of GnRH, is a potent stimulator of the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating the reproductive axis.[1][2] Its primary mechanism of action involves binding to GnRHR on pituitary gonadotrope cells, initiating a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This guide delves into the in vitro assays used to characterize the bioactivity of this compound and compares its performance with other GnRH agonists.

Comparative Bioactivity of GnRH Agonists

The bioactivity of GnRH analogs is typically determined by their ability to bind to the GnRHR and elicit a downstream cellular response. In vitro assays provide a controlled environment to quantify and compare the potency of these compounds. The following table summarizes representative data from in vitro studies comparing various GnRH agonists. Potency is often expressed as the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal possible effect.

CompoundIn Vitro AssayCell LineMeasured ResponseEC50 (nM)Relative Potency (GnRH = 1)
GnRH (native) Luciferase Reporter AssayGnRHR-expressing cell lineLuciferase Activity101
This compound Calcium Flux AssayCHO-K1 cells expressing human GnRHRIntracellular Calcium Mobilization1.5~6.7
Buserelin LH release from rat pituitary cell culturePrimary rat pituitary cellsLH Release0.6~16.7
Leuprolide GnRH radioligand bindingWhole cellsReceptor Binding Affinity5.6~1.8
Triptorelin Rat oestrous suppressionIn vivo model with in vitro analysisHormone levels110
Deslorelin Rat oestrous suppressionIn vivo model with in vitro analysisHormone levels110

Note: The data presented is a compilation from various sources and methodologies for illustrative comparison. Direct comparison of absolute EC50 values across different assays and cell lines should be done with caution. The relative potency provides a more standardized comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common in vitro assays used to assess the bioactivity of GnRH analogs like this compound.

Luciferase Reporter Gene Assay

This assay measures the activation of a specific signaling pathway downstream of GnRH receptor activation.[4]

Objective: To quantify the potency of GnRH analogs by measuring the induction of a reporter gene (luciferase) under the control of a GnRH-responsive promoter element (e.g., c-fos promoter).[4]

Methodology:

  • Cell Culture: A stable cell line expressing the human GnRH receptor and a luciferase reporter construct is cultured in appropriate media.

  • Compound Treatment: Cells are seeded in microtiter plates and treated with varying concentrations of this compound or other GnRH analogs. A negative control (vehicle) and a positive control (native GnRH) are included.

  • Incubation: The cells are incubated for a specific period to allow for receptor binding, signal transduction, and reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of reporter gene expression. Dose-response curves are generated, and EC50 values are calculated to determine the potency of the tested compounds.

Intracellular Calcium Flux Assay

This assay directly measures one of the early events in GnRH receptor signaling, the mobilization of intracellular calcium.

Objective: To determine the ability of GnRH analogs to induce an increase in intracellular calcium concentration upon binding to the GnRH receptor.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing the GnRH receptor (e.g., CHO-K1 cells) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The dye-loaded cells are placed in a fluorescence plate reader. Varying concentrations of this compound or other GnRH analogs are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence intensity is measured for each concentration of the test compound. Dose-response curves are plotted, and EC50 values are determined.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the GnRH receptor signaling pathway and a typical in vitro assay workflow.

GnRH_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular This compound This compound (GnRH Analog) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Gq11 Gq/11 Protein GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects (LH/FSH Synthesis & Secretion) Ca_release->Downstream PKC->Downstream

Caption: GnRH Receptor Signaling Pathway.

In_Vitro_Assay_Workflow start Start cell_culture Cell Culture (GnRHR-expressing cells) start->cell_culture seeding Cell Seeding (Microtiter Plate) cell_culture->seeding treatment Compound Treatment (this compound & Controls) seeding->treatment incubation Incubation treatment->incubation measurement Signal Measurement (Luminescence or Fluorescence) incubation->measurement analysis Data Analysis (Dose-Response Curves, EC50) measurement->analysis end End analysis->end

Caption: In Vitro Bioactivity Assay Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fertirelin
Reactant of Route 2
Reactant of Route 2
Fertirelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.